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Foundational

An In-Depth Technical Guide to the Mass and Weight of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Executive Summary In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The identity, purity, and structure of a compound are foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The identity, purity, and structure of a compound are foundational to its subsequent investigation as a potential therapeutic agent. This technical guide provides an in-depth analysis of two critical physicochemical parameters for tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate: its molecular weight and its exact mass. While often used interchangeably in general discourse, these terms have distinct and crucial meanings in the context of analytical chemistry. This document will elucidate the theoretical basis for each, present the calculated values for the target compound, and provide a detailed, field-proven protocol for their experimental verification using high-resolution mass spectrometry (HRMS). The methodologies described herein are designed to serve as a self-validating system, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in analytical science is the distinction between molecular weight (or more accurately, average molecular mass) and exact mass (or monoisotopic mass). Understanding this difference is not merely academic; it is fundamental to the correct application and interpretation of mass spectrometry data.

  • Molecular Weight (Average Molecular Mass) is a weighted average calculated from the natural abundance of all stable isotopes of each element in a molecule. The atomic weights listed on the periodic table are these weighted averages. This value is most relevant for stoichiometric calculations involving bulk quantities of a substance, such as preparing a solution of a specific molarity.

  • Exact Mass (Monoisotopic Mass) is the mass calculated by summing the masses of the most abundant, stable isotope of each constituent element. For example, the mass of Carbon is taken as that of ¹²C (12.000000 Da), not the weighted average of 12.011 Da. Mass spectrometers are powerful enough to separate and detect individual ions based on their specific isotopic composition. Therefore, high-resolution mass spectrometry measures the exact mass of a molecule, not its average molecular weight.[1] This value is critical for determining the elemental composition of an unknown compound.

The conceptual difference between these two values is a cornerstone of analytical characterization.

G cluster_0 Calculation Basis cluster_1 Source of Atomic Masses cluster_2 Primary Application Avg_Mass Molecular Weight (Average Mass) Isotopes All Stable Isotopes (Weighted by Natural Abundance) Avg_Mass->Isotopes based on Exact_Mass Exact Mass (Monoisotopic Mass) Most_Abundant Most Abundant Isotope Only (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br) Exact_Mass->Most_Abundant based on Stoichiometry Bulk Properties & Stoichiometry Isotopes->Stoichiometry used for HRMS High-Resolution Mass Spectrometry (HRMS) Most_Abundant->HRMS measured by G Sample 1. Sample Prep (Dissolve in Solvent) ESI 2. Ionization (Electrospray - ESI) Sample->ESI TOF 3. Mass Analysis (Time-of-Flight - TOF) ESI->TOF Detector 4. Detection (Ion Signal) TOF->Detector Spectrum 5. Data Output (Mass Spectrum) Detector->Spectrum

Caption: Standard workflow for HRMS analysis of a small molecule.

Field-Proven Protocol for HRMS Analysis

This protocol describes a self-validating system for the characterization of tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate. The causality behind the choice of reagents and instrument parameters is to ensure soft ionization, which keeps the molecule intact, and high resolution for accurate mass measurement.

1. Sample Preparation:

  • Action: Accurately weigh approximately 1 mg of the compound.
  • Causality: An accurate starting weight, while not critical for exact mass, is good laboratory practice and necessary for any subsequent quantitative analysis.
  • Action: Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL for analysis.
  • Causality: Acetonitrile and water are common reversed-phase solvents compatible with ESI. Formic acid is added to facilitate protonation of the analyte in the ESI source, promoting the formation of the desired [M+H]⁺ ion.

2. Instrumentation and Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as an Agilent Q-TOF or Thermo Scientific Orbitrap, equipped with an Electrospray Ionization (ESI) source.
  • Ionization Mode: Positive (+) ESI.
  • Causality: The presence of basic nitrogen atoms on the quinazoline ring makes the molecule readily susceptible to protonation, making positive ion mode the logical choice.
  • Acquisition Parameters:
  • Mass Range: 100 - 1000 m/z
  • Capillary Voltage: 3.5 - 4.0 kV
  • Gas Temperature: 300 - 325 °C
  • Nebulizer Pressure: 30 - 45 psig
  • Causality: These parameters are optimized to ensure efficient solvent evaporation and ion generation without causing in-source fragmentation of the parent molecule.

3. Data Analysis and Self-Validation:

  • Expected Ion: The primary ion of interest will be the protonated molecule, [M+H]⁺.
  • Calculated Exact Mass of Neutral Molecule (M): 337.04293 Da
  • Calculated m/z of Protonated Ion ([M+H]⁺): 338.05076 Da (Calculated by adding the mass of a proton, 1.007825 Da, to the exact mass).
  • Trustworthiness through Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), which differ in mass by approximately 2 Da. This results in a highly characteristic isotopic pattern. The mass spectrum should show two major peaks for the protonated molecule:
  • A peak at m/z ~338.05 corresponding to [C₁₄H₁₆⁷⁹BrN₃O₂ + H]⁺
  • A peak at m/z ~340.05 corresponding to [C₁₄H₁₆⁸¹BrN₃O₂ + H]⁺
  • The presence of this A+2 peak with nearly equal intensity (~97% of the A peak) is a definitive and self-validating signature of a mono-brominated compound. This provides a powerful layer of confirmation beyond the accurate mass measurement alone. A high-resolution instrument will resolve these peaks clearly.

Part 4: Applications in Research and Drug Development

The accurate determination of the exact mass and molecular formula is a non-negotiable step in the advancement of any new chemical entity within the drug development pipeline.

  • Identity Confirmation: HRMS provides the most definitive confirmation that the compound synthesized is indeed the intended molecule. It serves as a primary piece of data in the certificate of analysis for any research chemical.

  • Purity Assessment: While chromatography (like LC-UV) is used for purity assessment, HRMS coupled with liquid chromatography (LC-MS) can distinguish the target compound from impurities that may have the same retention time but different elemental compositions.

  • Metabolite Identification: In preclinical studies, HRMS is used to identify the metabolites of a drug candidate by detecting the mass shifts associated with metabolic transformations (e.g., hydroxylation, demethylation).

  • Regulatory Submission: All data packages submitted to regulatory agencies (such as the FDA) require unambiguous structural characterization, for which HRMS data is a cornerstone.

References

  • Separation Science. (n.d.). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Retrieved from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Reddit discussion on r/Chempros. (2023). Exact mass vs molecular weight. Retrieved from [Link]

  • Gu, M., & Wang, R. (2019). High-Resolution Mass Spectrometry for Small-Molecule Analysis. Applications of Mass Spectrometry in Life-Safety.
  • Gao, F., et al. (2016). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 88(15), 7688-7695. Retrieved from [Link]

  • Gabelica, V., & Rosu, F. (2021). High-Resolution Native Mass Spectrometry. DSpace@UMassAmherst. Retrieved from [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 333-336. Retrieved from [Link]

  • Loo, J. A. (2017). High-Performance Mass Spectrometry for Small Molecule and Protein Applications. LCGC North America, 35(s4), 28-33. Retrieved from [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 333–336. Retrieved from [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

Sources

Exploratory

High-Fidelity NMR Characterization of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate: A Comprehensive Technical Guide

Introduction & Structural Significance The quinazoline core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of kinase inhibitors, mGluR4 positive allosteric modulators[1], and MAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The quinazoline core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of kinase inhibitors, mGluR4 positive allosteric modulators[1], and MASP-2 inhibitors[2]. Within this chemical space, tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (CAS: 2680781-27-3)[3] serves as a highly versatile, orthogonally protected building block.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges. The presence of the tert-butyl carbamate (Boc) group at the 4-position, coupled with the electron-withdrawing 7-bromo substituent and the 2-methyl group, creates a complex electronic and steric environment. This guide provides an in-depth analysis of the expected 1 H and 13 C NMR chemical shifts, elucidating the causality behind the spectral features to ensure rigorous structural validation.

Causality & Structural Dynamics in NMR

As an application scientist, it is critical to understand why a molecule behaves a certain way in the NMR spectrometer, rather than just matching peaks to a table. The experimental choices for this quinazoline derivative are driven by three primary structural dynamics:

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): Quinazolin-4-amines and their carbamate derivatives often exhibit strong intermolecular hydrogen bonding, leading to concentration-dependent chemical shifts and severe line broadening in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, effectively disrupting these dimers and providing reproducible, concentration-independent shifts.

  • Rotameric Behavior of the Carbamate: The N-Boc group exhibits restricted rotation around the carbamate C–N bond due to its partial double-bond character. At room temperature (298 K), this restricted rotation can lead to signal broadening of the Boc methyls and the NH proton. If severe broadening is observed, heating the sample to the coalescence temperature (e.g., 353 K) will resolve these into sharp singlets—a self-validating protocol for confirming the presence of the Boc group.

  • The Heavy-Atom Effect: The bromine atom at the 7-position exerts a significant diamagnetic shielding effect on the directly attached 13 C nucleus (C-7) due to its large, polarizable electron cloud, shifting it upfield relative to a standard aromatic C–H carbon.

1 H NMR Chemical Shifts & Assignment Logic

The 1 H NMR spectrum of this compound in DMSO- d6​ is defined by the highly deshielded aromatic protons of the quinazoline ring and the distinct aliphatic singlets of the methyl and Boc groups.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
NH ~10.20Broad Singlet (br s)-1HHighly deshielded by the carbamate carbonyl and adjacent heteroaromatic ring; broadened by 14 N quadrupolar relaxation.
H-5 ~8.15Doublet (d)8.81HOrtho-coupled to H-6. Pushed downfield by the deshielding cone of the adjacent pyrimidine ring and the C-4 substituent.
H-8 ~8.05Doublet (d)2.01HMeta-coupled to H-6. Deshielded by the N-1 nitrogen lone pair and the adjacent bromine atom.
H-6 ~7.75Doublet of doublets (dd)8.8, 2.01HExhibits both ortho coupling to H-5 and meta coupling to H-8.
2-CH 3​ ~2.65Singlet (s)-3HAttached to the electron-deficient C-2 position between two nitrogen atoms, shifting it downfield from standard allylic/benzylic methyls.
Boc ~1.50Singlet (s)-9HNine equivalent protons of the tert-butyl group; sharp singlet unless restricted rotation causes slight broadening.

13 C NMR Chemical Shifts & Assignment Logic

The 13 C NMR spectrum requires careful analysis of the quaternary carbons, which can suffer from low intensity due to long longitudinal relaxation times ( T1​ ) and a lack of Nuclear Overhauser Effect (NOE) enhancement.

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C-2 ~162.0QuaternaryHighly deshielded, flanked by N-1 and N-3.
C-4 ~158.0QuaternaryDeshielded by N-3 and the attached electronegative carbamate nitrogen.
C=O ~152.5QuaternaryCharacteristic shift for a carbamate carbonyl.
C-8a ~150.5QuaternaryBridgehead carbon adjacent to N-1.
C-8 ~128.0CHAromatic methine, ortho to the bromine atom.
C-6 ~129.5CHAromatic methine, ortho to the bromine atom.
C-5 ~127.5CHAromatic methine, peri to the C-4 substituent.
C-7 ~124.5Quaternary (C-Br)Shifted upfield relative to standard aromatic carbons due to the heavy-atom effect of bromine.
C-4a ~113.0QuaternaryBridgehead carbon, relatively shielded compared to other quinazoline quaternary carbons.
C(CH 3​ ) 3​ ~80.5QuaternaryThe central quaternary carbon of the tert-butyl group; highly diagnostic.
C(CH 3​ ) 3​ ~28.0CH 3​ The three equivalent methyl carbons of the Boc group.
2-CH 3​ ~25.5CH 3​ Methyl carbon attached to the C-2 position.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure a self-validating system where the data collected is robust enough for regulatory or patent submission, follow this step-by-step methodology.

Step 1: Sample Preparation

  • Weigh 10–15 mg of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate into a clean glass vial.

  • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (99.9% D). Note: Using high-purity solvent minimizes the residual water peak (~3.33 ppm), which can obscure critical baseline details.

  • Transfer the homogenous solution to a 5 mm precision NMR tube, ensuring no particulate matter is present (filter through a glass wool plug if necessary).

Step 2: Locking and Shimming

  • Insert the sample into the spectrometer and allow 2–3 minutes for thermal equilibration at 298 K.

  • Lock the spectrometer to the deuterium signal of DMSO- d6​ .

  • Execute automated gradient Z-shimming (e.g., TopShim on Bruker systems) to achieve a line width at half-height ( W1/2​ ) of < 1.0 Hz for the residual DMSO pentet at 2.50 ppm.

Step 3: Pulse Sequence and Acquisition

  • For 1 H NMR: Use a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 1.5 seconds and acquire 16 to 32 scans.

  • For 13 C NMR: Use a proton-decoupled 1D carbon sequence (e.g., zgpg30). Because the molecule contains seven quaternary carbons, set a longer relaxation delay ( D1​ = 2.0–3.0 seconds) to ensure complete relaxation and accurate signal integration. Acquire 1024 to 2048 scans depending on concentration.

Step 4: FID Processing

  • Apply zero-filling to 64k data points to enhance digital resolution.

  • Apply an exponential window function (apodization) with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Perform manual phase correction and a polynomial baseline correction to ensure accurate integration of the broad NH signal.

Workflow Visualization

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B Solvent Lock & Shim (Automated Z-shimming) A->B C Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) B->C D Data Acquisition (ns=16 for 1H, ns=1024 for 13C) C->D E FID Processing & FT (Zero-filling, Apodization) D->E

Workflow for high-fidelity NMR acquisition and processing.

References

  • Google Patents. "WO2019231933A2 - Masp-2 inhibitors and methods of use". WIPO (PCT). Available at:[2]

  • Googleapis / US Patent Office. "United States Patent - Spiro-quinazolinone derivatives". Available at:[Link][1]

Sources

Foundational

The Molecular Engine of Targeted Oncology: Mechanism of Action of Quinazoline Derivatives

Executive Summary The advent of small-molecule tyrosine kinase inhibitors (TKIs) revolutionized targeted cancer therapy, shifting the paradigm from broad-spectrum cytotoxicity to precision molecular blockade. At the core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of small-molecule tyrosine kinase inhibitors (TKIs) revolutionized targeted cancer therapy, shifting the paradigm from broad-spectrum cytotoxicity to precision molecular blockade. At the core of this revolution is the quinazoline scaffold —a fused pyrimidine and benzene ring system that mimics the adenine moiety of adenosine triphosphate (ATP). By competitively binding to the ATP-binding pocket of hyperactive kinases, particularly the Epidermal Growth Factor Receptor (EGFR), quinazoline derivatives silence oncogenic signaling. This technical whitepaper dissects the structural pharmacology, resistance mechanisms, and rigorous experimental validation protocols essential for developing next-generation quinazoline TKIs.

Structural Pharmacology & Binding Kinetics

The efficacy of quinazoline derivatives stems from their precise spatial orientation within the kinase domain. The 4-anilinoquinazoline core has emerged as a privileged scaffold due to its high affinity for the EGFR active site (1)[1].

At a molecular level, the binding kinetics are driven by specific hydrogen bonds and hydrophobic interactions:

  • Hinge Region Anchoring: The N1 atom of the quinazoline ring forms a critical, rigid hydrogen bond with the backbone NH of Methionine 793 (Met793) in the EGFR hinge region (1)[1]. Simultaneously, the N3 atom engages in a water-mediated hydrogen bond with Threonine 854 (Thr854) (2)[2].

  • Hydrophobic Deep-Pocket Insertion: The presence of an aniline moiety at the C4 position is mandatory. This lipophilic group extends deep into the hydrophobic pocket (interacting with Leu718 and Val726), generating novel steric interactions unavailable to native ATP, thereby locking the kinase in an inactive state (3)[3].

Mechanistic Classification of Quinazoline TKIs

Quinazoline derivatives are classified by their distinct thermodynamic binding modes:

  • Type I Inhibitors (e.g., Gefitinib, Erlotinib): These first-generation drugs bind to the active conformation of the kinase, characterized by the αC-helix pointing inward and the DFG-motif (Asp-Phe-Gly) pointing into the binding site (αC-in / DFG-in) (1)[1].

  • Type ½I Inhibitors (e.g., Lapatinib): These bind to an intermediate conformation (αC-out / DFG-in), allowing the inhibitor to access an adjacent allosteric pocket, which slows the dissociation rate and prolongs target engagement (3)[3].

  • Irreversible Covalent Inhibitors (e.g., Afatinib): Second-generation quinazolines feature an electrophilic Michael acceptor. They initially bind reversibly via the quinazoline core, followed by the formation of a permanent covalent bond with Cysteine 773 (Cys-773) at the edge of the ATP cleft, drastically increasing potency (4)[4].

Disruption of Oncogenic Signaling

In wild-type and mutant non-small cell lung cancer (NSCLC), EGFR auto-phosphorylation triggers the RAS/RAF/MEK/ERK pathway (driving proliferation) and the PI3K/AKT/mTOR pathway (driving survival). Quinazoline derivatives competitively exclude ATP, halting phosphorylation and inducing apoptosis (4)[4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation Quinazoline Quinazoline TKI Quinazoline->EGFR ATP-Competitive Blockade Apoptosis Apoptosis Quinazoline->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig 1. EGFR signaling cascade and its targeted disruption by quinazoline-based TKIs.

Evolutionary Resistance & Next-Generation Design

The clinical limitation of first-generation quinazolines is acquired resistance. Over 50% of relapses are driven by the T790M "gatekeeper" mutation (1)[1]. Substituting threonine with a bulky methionine sterically clashes with the quinazoline core and increases the kinase's native affinity for ATP, rendering reversible TKIs ineffective (4)[4].

While third-generation covalent inhibitors target Cys-797, tumors inevitably develop the C797S mutation , replacing the critical cysteine with serine and abolishing the covalent anchor (4)[4]. To overcome this, fourth-generation quinazoline derivatives are currently under development. Recent SAR studies highlight that adding a bulky hydrophobic substituent at the C2 position, combined with a sulfonyl group, restores binding affinity against the L858R/T790M/C797S triple mutant (5)[5].

Quantitative Efficacy Profiles

The table below summarizes the target profiles and IC50 values of key quinazoline derivatives, illustrating the evolutionary leap from first to fourth-generation compounds (6)[6], (5)[5].

CompoundGenTarget ProfileBinding MechanismIC50 (EGFR WT)IC50 (Mutant)
Gefitinib 1stEGFR (WT, L858R)Reversible, Type I~0.030 µM~0.015 µM
Erlotinib 1stEGFR (WT, L858R)Reversible, Type I0.045 µM~0.020 µM
Lapatinib 1stEGFR, HER2Reversible, Type ½I~0.010 µMN/A
Afatinib 2ndPan-HERIrreversible (Cys-773)0.0005 µM~0.010 µM (T790M)
Compound 8d 4thL858R/T790M/C797SReversible, Allosteric/ATPN/A0.068 µM

Application Scientist Protocol: Self-Validating TKI Screening

Validating a novel quinazoline TKI requires a rigorous workflow to prevent false positives caused by the compound's intrinsic properties (e.g., auto-fluorescence or colloidal aggregation).

TKI_Workflow Synthesis 1. Compound Synthesis HTRF 2. HTRF Kinase Assay (Cell-free) Synthesis->HTRF MTT 3. Viability Assay (In vitro) HTRF->MTT WB 4. Target Engagement (WB) MTT->WB Lead 5. Lead Optimization WB->Lead

Fig 2. Step-by-step experimental workflow for validating novel quinazoline TKIs.

Protocol: High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Rationale: Quinazoline cores often exhibit auto-fluorescence in the blue/green spectrum, rendering standard ELISA or direct fluorescence assays unreliable. HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium cryptate donor and a d2 acceptor. The time delay (50-150 µs) prior to signal integration completely eliminates short-lived compound auto-fluorescence (7)[7].

Step-by-Step Methodology:

  • Buffer Optimization: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 (a non-ionic detergent) is critical; it prevents highly lipophilic quinazoline derivatives from forming colloidal aggregates or adhering to the microplate walls, which would artificially inflate the apparent IC50.

  • Compound Preparation: Perform a 10-point serial dilution of the quinazoline derivative in 100% DMSO. Transfer to the 384-well assay plate ensuring the final DMSO concentration remains ≤1%.

    • Causality: DMSO concentrations >1% destabilize the EGFR kinase domain, leading to enzyme denaturation and false-positive inhibition.

  • Equilibration Phase: Add 2 nM recombinant EGFR kinase domain. Incubate for 30 minutes at room temperature.

    • Causality: Slower-binding inhibitors (such as Type ½I lapatinib) require this pre-incubation to reach thermodynamic equilibrium before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 10 µM ATP (near the Km value) and 0.5 µM biotinylated poly-GT substrate. Incubate for exactly 60 minutes.

    • Causality: Poly(Glu,Tyr) 4:1 is a universal tyrosine kinase substrate that provides a consistent density of phosphorylation sites, reducing steric hindrance during the Europium-antibody binding phase.

  • Detection & Readout: Add Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-d2. Read the plate at 665 nm and 620 nm.

  • Self-Validation Metric (Trustworthiness): Calculate the Z'-factor using a vehicle control (1% DMSO, high signal) and a reference inhibitor (10 µM Erlotinib, low signal). The assay is only deemed valid for IC50 extrapolation if Z' > 0.6, ensuring the dynamic range is statistically robust against pipetting variance.

References

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Source: nih.gov. URL: 1

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Source: mdpi.com. URL: 2

  • Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. Source: oncotarget.com. URL: 4

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: nih.gov. URL: 3

  • Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). Source: nih.gov. URL: 5

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Source: orientjchem.org. URL: 6

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Source: frontiersin.org. URL: 7

Sources

Exploratory

Architectural Versatility of the 7-Bromo-2-methylquinazolin-4-yl Scaffold in Early-Stage Drug Discovery

A Technical Whitepaper by the Senior Application Scientist As a Senior Application Scientist overseeing early-stage molecular discovery, I approach scaffold selection not merely as an exercise in chemical space explorati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper by the Senior Application Scientist

As a Senior Application Scientist overseeing early-stage molecular discovery, I approach scaffold selection not merely as an exercise in chemical space exploration, but as the foundation of a self-validating experimental pipeline. The quinazoline core is a privileged pharmacophore, historically recognized for its ability to mimic the adenine ring of ATP. However, the specific 7-bromo-2-methylquinazolin-4-yl derivative offers a unique architectural versatility that extends far beyond traditional kinase inhibition.

This in-depth guide dissects the mechanistic rationale, therapeutic applications, and causality-driven experimental protocols required to harness this scaffold effectively in modern drug discovery.

Mechanistic Rationale: Anatomy of the Scaffold

The structural anatomy of the 7-bromo-2-methylquinazolin-4-yl moiety is deliberately designed to offer multiple vectors for functionalization and target engagement:

  • The C4 Position (The Primary Vector): In its native state as a quinazolin-4(3H)-one, the C4 position exists as a thermodynamically stable lactam. Upon activation to an imidoyl chloride, it becomes a highly electrophilic center, perfectly primed for Nucleophilic Aromatic Substitution (SNAr). This is the primary site for appending pharmacophores that dictate target specificity.

  • The C2-Methyl Group (The Hinge Modulator): The presence of a methyl group at the C2 position provides critical steric bulk. In the context of ATP-competitive kinase inhibitors, this methyl group interacts with the gatekeeper residue in the kinase hinge region, modulating both affinity and selectivity[1].

  • The C7-Bromo Substituent (The Functional Handle): The bromine atom at C7 is an invaluable synthetic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or conversion into trialkyltin precursors for advanced radiolabeling applications[2].

Therapeutic Vectors: From Oncology to Anti-Virulence

Oncology: Kinase Inhibition and p53 Reactivation

Quinazoline derivatives are foundational to targeted oncology, primarily acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[3]. The 7-bromo-2-methylquinazolin-4-amine derivatives disrupt cellular proliferation by competitively binding to the ATP pocket of these kinases[1].

Furthermore, the 7-bromo handle has been strategically utilized in the development of Positron Emission Tomography (PET) radiotracers. By subjecting the 7-bromo-2-methylquinazolin-4(3H)-one precursor to palladium-catalyzed stannylation, researchers generate a trimethyltin intermediate. This intermediate undergoes copper-mediated Chan-Lam-like radiofluorination to yield [18F]F-CP31398, a tracer designed to stabilize mutant p53 proteins[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates KRAS KRAS / BRAF EGFR->KRAS Phosphorylation PI3K PI3K / AKT EGFR->PI3K Drug 7-Br-2-Me-Quinazoline Derivative Drug->EGFR ATP-competitive Inhibition Proliferation Cell Proliferation & Survival KRAS->Proliferation PI3K->Proliferation

EGFR signaling pathway and targeted inhibition by quinazoline derivatives.

Infectious Disease: Quorum Sensing Antagonism

Beyond oncology, this scaffold has been repurposed to combat antimicrobial resistance. Recent medicinal chemistry efforts have utilized the quinazolin-4(3H)-one core to develop PqsR antagonists targeting Pseudomonas aeruginosa[4]. By modulating the PqsR receptor, these compounds inhibit the production of virulence factors (such as pyocyanin) and suppress biofilm formation. Crucially, this anti-virulence strategy disarms the pathogen without affecting cell viability, thereby minimizing the selective evolutionary pressure that drives antibiotic resistance[5].

Quantitative Structure-Activity Relationship (SAR) Summary

To illustrate the versatility of the scaffold, the following table summarizes representative SAR data demonstrating how C4 and C7 modifications pivot the biological activity from kinase inhibition to quorum sensing antagonism.

Table 1: Representative SAR Data for 7-Bromo-2-methylquinazoline Derivatives

CompoundC4 SubstitutionC7 SubstitutionPrimary TargetIC50 / ActivityBiological Effect
Core -OH (Lactam)-BrScaffoldN/ABaseline starting material
Analog A -NH-(3-Cl-4-F-phenyl)-BrEGFR (Kinase)12.5 nMAnti-proliferative
Analog B -OH (Lactam)-Sn(CH3)3p53 (Radiotracer)N/APrecursor for [18F] labeling
Analog C -NH-Aryl (Bulky)-BrPqsR (P. aeruginosa)>10,000 nM85% Biofilm Inhibition at 50 µM

Synthetic Workflows & Causality-Driven Protocols

A robust synthetic protocol must be highly reproducible. The following workflow details the synthesis of 4-substituted 7-bromo-2-methylquinazolines, emphasizing the chemical causality behind each reagent choice.

Synthesis_Workflow SM 2-Amino-4-bromo- benzoic acid Step1 Cyclization (Ac2O, NH3) SM->Step1 Int1 7-Bromo-2-methyl- quinazolin-4(3H)-one Step1->Int1 Step2 Chlorination (POCl3) Int1->Step2 Int2 7-Bromo-4-chloro- 2-methylquinazoline Step2->Int2 Step3 SNAr / Amination (R-NH2, Base) Int2->Step3 Product 4-Substituted-7-bromo- 2-methylquinazoline Step3->Product

Synthetic workflow for functionalized 7-bromo-2-methylquinazoline analogs.

Protocol 1: Synthesis of 4-Amino-7-bromo-2-methylquinazolines

Step 1: Scaffold Cyclization

  • Suspend 2-amino-4-bromobenzoic acid in acetic anhydride (Ac2O) and heat to 120°C for 3 hours. Causality: Ac2O serves a dual purpose as both the solvent and the acetylating agent, forming an intermediate acetamide.

  • Remove excess Ac2O under vacuum, add aqueous ammonia (28%), and heat to 120°C for 4 hours. Causality: Ammonia acts as the nitrogen source for the cyclization, yielding the thermodynamically stable 7-bromo-2-methylquinazolin-4(3H)-one.

Step 2: Electrophilic Activation

  • Suspend the resulting quinazolinone in neat phosphorus oxychloride (POCl3) and reflux for 4 hours. Causality: We utilize POCl3 not merely as a chlorinating agent, but to activate the C4 position by converting the lactam tautomer into a highly electrophilic imidoyl chloride (7-bromo-4-chloro-2-methylquinazoline), priming it for SNAr.

  • Quench carefully over crushed ice to precipitate the chlorinated intermediate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the chlorinated intermediate in anhydrous isopropanol.

  • Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Reflux for 8 hours. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Its steric bulk prevents it from competing with the primary amine nucleophile, driving the reaction to thermodynamic completion without generating unwanted side products.

Self-Validating Biochemical Assays

To ensure trustworthiness in our data, every biological assay must be designed as a self-validating system. When evaluating these derivatives for kinase inhibition, false positives from compound aggregation or ATP carryover must be systematically eliminated.

Validation_Logic Design Rational Design Synth Chemical Synthesis Design->Synth Biochem In Vitro Kinase Assay Synth->Biochem Cell Cellular Viability Assay Biochem->Cell Feedback SAR Feedback Loop Cell->Feedback Feedback->Design

Iterative validation logic for kinase inhibitor structure-activity relationship.

Protocol 2: Self-Validating ADP-Glo™ Kinase Assay

Step 1: Buffer Preparation & Anti-Aggregation Prepare the kinase buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Crucial Step: Add 0.01% Triton X-100. Causality: The inclusion of a non-ionic detergent is mandatory. It prevents the highly hydrophobic quinazoline derivatives from forming colloidal aggregates that non-specifically sequester the kinase, ensuring the observed IC50 reflects true active-site engagement.

Step 2: Kinase Reaction Incubate the recombinant kinase (e.g., EGFR), the specific peptide substrate, 10 µM ATP, and serial dilutions of the quinazoline derivative for 60 minutes at room temperature.

Step 3: Active ATP Depletion (The Validation Step) Add an equal volume of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This is the critical self-validating step. The reagent actively depletes all unreacted background ATP. By destroying the starting material, we ensure that any subsequent signal is exclusively derived from the ADP produced by the kinase, completely eliminating false positives caused by ATP carryover.

Step 4: Luminescent Detection Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Measure luminescence to calculate the IC50 via a 4-parameter logistic curve.

Conclusion

The preliminary investigation of the 7-bromo-2-methylquinazolin-4-yl scaffold reveals a highly programmable molecular chassis. By understanding the chemical causality of its functional groups—using the C4 position for target engagement, the C2-methyl for hinge modulation, and the C7-bromo for late-stage diversification—researchers can pivot this single core across diverse therapeutic areas, from targeted oncology and PET imaging to next-generation anti-virulence therapeutics.

References

  • Carullo, G., et al. "Development of Quinazolinone Derivatives as Modulators of Virulence Factors of Pseudomonas aeruginosa Cystic Fibrosis Strains." Molecules 28, no. 18 (2023): 6535. URL: [Link]

  • Sabir, S., et al. "Quinazolinone-Based PqsR Modulators Suppress Quorum-Sensing–Driven Virulence in Pseudomonas aeruginosa." ACS Infectious Diseases (2023). URL: [Link] (derived from ACS source data)

  • F-CP31398 Syntheses and Isotopic Radiolabeling Supporting Information. ACS Chemical Neuroscience / RSC Med Chem. URL: [Link]

Sources

Foundational

Title: Navigating the Labyrinth: A Guide to the Thermodynamic Stability of Boc-Protected Aminoquinazolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide range of pharmacological activities.[1][2] When functionalized with an amino group, which is crucial for modulating biological interactions, protection is often required during synthesis. The tert-butoxycarbonyl (Boc) group is a workhorse for this purpose, valued for its reliability and specific cleavage conditions.[3][][5] However, the thermodynamic stability of the resulting Boc-protected aminoquinazoline is not absolute. Understanding its potential degradation pathways is paramount for ensuring the integrity, safety, and efficacy of these compounds throughout the drug development lifecycle. This technical guide provides an in-depth exploration of the factors governing the stability of Boc-protected aminoquinazolines, outlines robust experimental protocols for their assessment, and discusses strategies for mitigating degradation.

Core Chemical Principles: The Synthesis and Inherent Lability of Boc-Protected Aminoquinazolines

A thorough understanding of a molecule's stability begins with its chemical nature. The stability profile of a Boc-protected aminoquinazoline is a composite of the quinazoline core's reactivity and the carbamate chemistry of the Boc group.

The Boc Protecting Group: A Double-Edged Sword

The Boc group is employed to temporarily mask the nucleophilic and basic nature of the amino functionality, preventing unwanted side reactions.[5] Its utility stems from its general stability towards bases, nucleophiles, and catalytic hydrogenation, allowing for selective chemical transformations elsewhere in the molecule.[3][]

The protection is typically achieved via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O). The thermodynamic driving force for this reaction is the decomposition of the tert-butyl carbonate leaving group into gaseous carbon dioxide and tert-butanol.[3][5]

However, the very chemistry that makes the Boc group desirable for its removal also defines its primary instability. The group is designed to be labile under acidic conditions.[6][7] This deprotection proceeds through a specific, well-understood mechanism that serves as a baseline for its thermodynamic vulnerability.

cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate BocAmine->Protonated + H⁺ (Acid) Fragmentation Fragmentation Protonated->Fragmentation CarbamicAcid Carbamic Acid (R-NH-COOH) Fragmentation->CarbamicAcid Forms unstable intermediate SideProducts CO₂ + t-Butyl Cation Fragmentation->SideProducts Releases stable cation Products Final Products FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine Spontaneous Decarboxylation

Caption: Acid-catalyzed Boc deprotection mechanism.[6][8][9]

This acid-catalyzed cleavage is initiated by protonation of the carbamate's carbonyl oxygen, followed by fragmentation to yield a stable tert-butyl cation, carbon dioxide, and the desired free amine.[6][9][10] The formation of the highly stable cation and gaseous CO₂ makes this process thermodynamically favorable.

Key Factors Governing Thermodynamic Stability

The stability of a Boc-protected aminoquinazoline is influenced by several external stressors common in pharmaceutical processing and storage. A systematic evaluation of these factors is essential.

Thermal Stress

While acid is the textbook method for Boc cleavage, thermal energy alone can be sufficient to induce deprotection. This non-catalytic pathway likely proceeds via a fragmentation mechanism, forming the free amine, isobutylene, and CO₂.[11] This is a critical consideration during process development, where elevated temperatures may be used for drying or other manufacturing steps.

  • Causality: High temperatures provide the activation energy to overcome the kinetic barrier for the carbamate bond cleavage, even without a catalyst.[11] The reaction is often accelerated in polar solvents like methanol or trifluoroethanol.[12][13]

  • Field Insight: For chiral aminoquinazolines, high temperatures introduce the additional risk of racemization, which can have profound implications for biological activity and safety.[11]

pH-Dependent Hydrolysis
  • Acidic Hydrolysis: As established, this is the most significant liability. The rate of degradation is directly proportional to the acidity of the environment. Even mildly acidic conditions, if sustained, can lead to progressive loss of the Boc group.

  • Basic Hydrolysis: The Boc group itself is highly resistant to basic conditions.[3] However, the quinazoline core is not impervious. While stable in cold, dilute alkaline solutions, the quinazoline ring can be destroyed and undergo ring-opening reactions when boiled in basic solutions or exposed to strong bases over time.[1][14][15] Therefore, degradation under basic stress may not involve the Boc group at all, but rather the core scaffold.

Oxidative Degradation

The quinazoline ring system, being electron-rich, is susceptible to oxidation. Common laboratory and atmospheric oxidants can lead to the formation of degradation products.

  • Plausible Pathways: Oxidation can occur at the nitrogen atoms of the quinazoline ring, potentially forming N-oxides. Alternatively, oxidation can lead to the formation of the corresponding quinazolinone derivative.[1][14]

Photostability

Heterocyclic aromatic compounds are often light-sensitive. Exposure to UV or visible light can provide the energy to promote electrons to higher energy states, initiating photochemical degradation reactions.[16] This is a critical parameter for determining appropriate packaging and storage conditions.[17]

Experimental Design for Stability Assessment: A Self-Validating Approach

To robustly characterize the stability of a Boc-protected aminoquinazoline, a forced degradation (or stress testing) study is indispensable. This is a regulatory expectation and a cornerstone of pharmaceutical development, designed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[18][19][20][21]

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Select Single Batch of Drug Substance stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) ox Oxidation (e.g., 3% H₂O₂) thermal Thermal Stress (e.g., 80°C, solid & solution) photo Photostability (ICH Q1B) analysis Analyze Samples by Stability-Indicating HPLC-DAD/PDA acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis identification Identify Degradants (LC-MS) analysis->identification If significant degradation pathway Elucidate Degradation Pathways identification->pathway report Report & Inform Development pathway->report

Caption: A typical workflow for a forced degradation study.

Core Experimental Protocols

The goal of these protocols is to achieve a target degradation of 5-20%.[18][21] If degradation is excessive, the stress conditions (time, temperature, or concentration) should be reduced.

Protocol 3.1.1: Acid and Base Hydrolysis

  • Preparation: Prepare stock solutions of the Boc-protected aminoquinazoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Base Stress: Mix a separate aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubation: Incubate both solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately neutralize the samples (acidic samples with NaOH, basic samples with HCl) to halt the degradation reaction. Dilute with mobile phase for analysis.

  • Causality Check: A control sample (drug in purified water) should be run in parallel to distinguish pH-driven hydrolysis from simple aqueous degradation.

Protocol 3.1.2: Oxidative Stress

  • Preparation: Prepare a stock solution as described above.

  • Stress Application: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Keep the mixture at room temperature, protected from light.

  • Sampling & Analysis: Sample at various time points (e.g., 2, 8, 24 hours) and analyze directly or after appropriate dilution.

  • Expertise Note: H₂O₂ can interfere with some chromatographic analyses. It is crucial to ensure the analytical method is not compromised or to use an alternative oxidant if necessary.

Protocol 3.1.3: Thermal Degradation

  • Solid State: Place a known quantity of the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Sample at various time points by dissolving the solid for analysis.

  • Solution State: Prepare a stock solution and incubate it in a temperature-controlled oven at the same temperature, protected from light. Sample at various time points.

  • Trustworthiness: Comparing solid and solution state degradation helps determine if the instability is intrinsic to the molecule or influenced by the solvent. This informs handling and formulation decisions.

The Analytical Workhorse: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[22][23]

  • Methodology: A reverse-phase HPLC (RP-HPLC) method is typically developed using a C18 column.[23] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential. It provides spectral information for each peak, allowing for peak purity analysis. This is a self-validating step: if a peak is pure, its spectrum should be consistent across the entire peak width.

  • Structural Elucidation: For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the tool of choice.[24] By comparing the mass-to-charge ratio of the degradants with the parent compound, a structural hypothesis can be formed.

Data Interpretation and Mitigation

Systematic stability testing generates a wealth of data that must be synthesized into a coherent stability profile.

Data Presentation and Degradation Pathway Elucidation

The quantitative results from the forced degradation study should be summarized in a clear format.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionDuration/Temp.% Degradation of ParentMajor Degradation Products (DP)
0.1 M HCl8 hours @ 60°C15.2%DP1 (Deprotected Amine)
0.1 M NaOH24 hours @ 60°C2.1%DP2 (Quinazoline Ring Cleavage)
3% H₂O₂24 hours @ RT8.5%DP3 (N-Oxide)
Thermal (Solid)48 hours @ 80°C4.3%DP1 (Deprotected Amine)
PhotostabilityICH Q1B1.8%Minor unspecified degradants

This data allows for the construction of a degradation map.

cluster_pathway Hypothetical Degradation Pathway Parent Boc-Aminoquinazoline DP1 Aminoquinazoline (DP1) Parent->DP1 Acidic Hydrolysis Thermal Stress DP2 Ring-Opened Product (DP2) Parent->DP2 Strong Base High Temp DP3 N-Oxide Product (DP3) Parent->DP3 Oxidative Stress

Caption: A hypothetical degradation pathway for a Boc-aminoquinazoline.

Mitigation Strategies: From Lab to Clinic

Understanding these liabilities is not merely an academic exercise; it directly informs strategies to ensure product quality.

  • Process Chemistry: Avoid high temperatures and acidic conditions in the final purification and isolation steps.

  • Formulation Development: For liquid formulations, the pH must be controlled within a stable range, typically neutral to slightly basic, using appropriate buffering systems.[20]

  • Packaging and Storage: The compound should be stored in well-sealed containers, protected from light, and at controlled room temperature or refrigerated to minimize thermal and photodegradation.[19][25]

Conclusion

The Boc-protected aminoquinazoline is a valuable molecular entity in drug discovery, but its thermodynamic stability cannot be assumed. The molecule possesses inherent liabilities, primarily the acid- and thermo-lability of the Boc group and the potential for oxidative or hydrolytic degradation of the quinazoline core. A proactive approach, centered on systematic forced degradation studies and the use of stability-indicating analytical methods, is crucial. The insights gained from these studies are not merely data points but are foundational to the development of safe, stable, and effective medicines. By understanding and respecting the chemistry of these molecules, researchers can navigate the complexities of drug development with greater confidence and scientific rigor.

References

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Quotient Sciences URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: PharmaInfo URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Pharmaguideline URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chromatography Online URL: [Link]

  • Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL: [Link]

  • Title: Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products Source: ResearchGate URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity Source: PMC URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

  • Title: Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications Source: Longdom Publishing SL URL: [Link]

  • Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Quinazoline and Quinazolinone Derivatives Source: IntechOpen URL: [Link]

  • Title: Quinazoline derivatives & pharmacological activities: a review Source: SciSpace URL: [Link]

  • Title: Thermal Methods - BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Publications URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PMC URL: [Link]

  • Title: Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions Source: ACS Publications URL: [Link]

  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative Source: Semantic Scholar URL: [Link]

  • Title: Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow Source: ResearchGate URL: [Link]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate: A Technical Guide for Preclinical Development

Executive Summary tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (CAS: 2680781-27-3) is a highly functionalized, commercially available intermediate critical for the synthesis of advanced kinase inhibitors and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (CAS: 2680781-27-3) is a highly functionalized, commercially available intermediate critical for the synthesis of advanced kinase inhibitors and targeted therapeutics [1, 2]. As a Boc-protected 4-aminoquinazoline derivative, its physicochemical behavior is dominated by its high lipophilicity, halogenation, and steric bulk. This whitepaper provides an in-depth analysis of its solubility profile, detailing the thermodynamic causality behind its solvation behavior, and offers field-proven, self-validating protocols for both synthetic purification and biological assay preparation.

Physicochemical Profiling & Structural Causality

The solubility of a molecule is fundamentally dictated by its crystal lattice energy and its ability to form favorable solvent-solute interactions. For tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate, the net solubility profile is governed by four distinct structural moieties:

  • The tert-Butoxycarbonyl (Boc) Group: By masking the primary amine at the 4-position, the Boc group eliminates a critical hydrogen-bond donor. This drastically reduces aqueous solubility while exponentially increasing solubility in aprotic organic solvents like Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) [4].

  • The 7-Bromo Substituent: The heavy halogen atom significantly increases the molecule's partition coefficient (LogP). Halogens enhance lipophilicity and drive the molecule into the hydrophobic regime, making it practically insoluble in polar protic solvents like water.

  • The 2-Methyl Group: While adding mild lipophilicity, the 2-methyl group sterically disrupts the perfect planarity of the quinazoline core. This slight disruption lowers the crystal lattice energy compared to a des-methyl analog, thereby marginally improving solubility in moderately polar solvents like Ethyl Acetate (EtOAc).

  • The Quinazoline Core: The aromatic bicyclic system facilitates strong π−π stacking interactions in the solid state. Solvents with high dipole moments or polarizability are required to overcome these intermolecular forces [3].

G1 Molecule tert-Butyl (7-bromo-2-methyl quinazolin-4-yl)carbamate Boc Boc Group (tert-Butyl carbamate) - Masks primary amine - High lipophilicity Molecule->Boc Bromo 7-Bromo Substituent - Increases LogP - Halogen bonding Molecule->Bromo Methyl 2-Methyl Group - Disrupts planarity - Mild lipophilicity Molecule->Methyl Core Quinazoline Core - Pi-Pi stacking - Moderate polarity Molecule->Core Solubility Net Solubility Profile Highly soluble in DCM/DMSO Insoluble in Water/Hexanes Boc->Solubility Bromo->Solubility Methyl->Solubility Core->Solubility

Logical relationship between structural moieties and the net solubility profile.

Quantitative Solubility Matrix

The following table summarizes the empirical and estimated solubility parameters across common laboratory solvents. These values are essential for guiding solvent selection during extraction, chromatography, and biological evaluation workflows.

SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Application
Dimethyl Sulfoxide (DMSO) 7.246.7> 50 (Highly Soluble)In vitro assay stocks, NMR
Dichloromethane (DCM) 3.18.9> 30 (Highly Soluble)Extraction, Chromatography
Ethyl Acetate (EtOAc) 4.46.010 - 30 (Soluble)Extraction, Chromatography
Methanol (MeOH) 5.132.75 - 10 (Moderately Soluble)Recrystallization (Hot)
Hexanes / Heptane 0.11.9< 0.1 (Insoluble)Anti-solvent, Trituration
Water (pH 7.0) 10.080.1< 0.01 (Practically Insoluble)Biological baseline

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint to prevent downstream failures.

Protocol A: Solubility-Guided Purification via Anti-Solvent Precipitation

Rationale: The vast difference in solubility between DCM (highly soluble) and Hexanes (insoluble) is exploited to purify the crude intermediate rapidly without the need for time-consuming silica gel chromatography.

  • Primary Solvation: Dissolve 1.0 g of crude tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate in 10 mL of anhydrous DCM at room temperature.

    • Causality: DCM's low dielectric constant but high polarizability effectively disrupts the π−π stacking of the quinazoline core while perfectly solvating the lipophilic Boc group.

    • Validation Checkpoint: The solution must be optically clear. If particulate matter remains, it indicates inorganic impurities or highly cross-linked polymeric byproducts. Filter through a 0.45 µm PTFE syringe filter if necessary.

  • Anti-Solvent Addition: Under vigorous magnetic stirring, add 30 mL of Hexanes dropwise over 15 minutes.

    • Causality: The gradual introduction of the non-polar anti-solvent lowers the bulk dielectric constant of the mixture, forcing the highly crystalline product out of solution while leaving lipophilic liquid impurities dissolved.

  • Isolation and Drying: Vacuum filter the resulting suspension and wash the filter cake with cold Hexanes (2 x 5 mL). Dry under high vacuum for 4 hours.

    • Validation Checkpoint: Analyze the isolated solid via LC-MS or 1 H NMR. The absence of a baseline drift and the presence of a sharp Boc-methyl singlet (~1.5 ppm) confirms high purity.

Protocol B: Preparation of 10 mM DMSO Stock for High-Throughput Screening (HTS)

Rationale: Quinazoline derivatives are frequently evaluated in biochemical assays. Due to their high lipophilicity, they must be delivered via a concentrated DMSO stock to prevent premature precipitation in aqueous buffers [3].

  • Weighing and Solvation: Weigh exactly 3.38 mg of the purified compound (MW ≈ 338.20 g/mol ) into a sterile, amber glass vial. Add 1.0 mL of LC-MS grade, anhydrous DMSO.

    • Causality: Anhydrous DMSO is critical. Trace water in the DMSO will dramatically reduce the solubility of the lipophilic compound and can lead to slow hydrolysis of the Boc carbamate during long-term freeze-thaw cycles.

  • Homogenization: Vortex the vial for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 2 minutes.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be perfectly transparent. Turbidity indicates micro-precipitates, which will cause false negatives in biological assays.

  • Buffer Dilution (Assay Prep): For in vitro dosing, dilute the DMSO stock into a 100 mM Phosphate Buffer (pH 6.5 - 7.4) such that the final DMSO concentration does not exceed 1-2% [3].

    • Causality: Exceeding 2% DMSO can cause cellular toxicity or enzyme denaturation in the assay, while dropping below 0.5% may cause the quinazoline to crash out of the aqueous solution.

G2 cluster_purification Phase 1: Synthetic Purification cluster_assay Phase 2: Biological Assay Prep Crude Crude tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate Solvate Solvation in DCM (High Solubilization Capacity) Crude->Solvate AntiSolvent Hexane Addition (Anti-Solvent Precipitation) Solvate->AntiSolvent Dropwise addition Pure Isolated Pure Compound (Crystalline Solid) AntiSolvent->Pure Filtration DMSO 100% DMSO Stock (10 mM) Pure->DMSO Transfer for testing Buffer Aqueous Buffer Dilution (pH 6.5-7.4, <2% DMSO) DMSO->Buffer Serial Dilution Assay In Vitro Screening Buffer->Assay Dosing

Workflow diagram illustrating the solubility-driven purification and biological assay preparation.

References

  • Google Patents.Small molecules for the treatment of autoimmune diseases and cancer (US20230159498A1). Discusses formulation and solubility of quinazoline derivatives in DMSO and phosphate buffers.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Orthogonal Protection of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Here is a detailed application note and synthesis protocol designed for drug development professionals and synthetic chemists. Introduction & Strategic Imperative Quinazoline-based heterocycles represent a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol designed for drug development professionals and synthetic chemists.

Introduction & Strategic Imperative

Quinazoline-based heterocycles represent a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., targeting EGFR and HER2). The compound tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate is a highly versatile, advanced intermediate designed for late-stage functionalization.

The strategic value of this molecule lies in its dual-functional nature:

  • The 7-Bromo Substituent: Acts as a reliable synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The N-Boc Protected C4-Amine: Orthogonal protection of the exocyclic amine is critical. Unprotected C4-aminoquinazolines can poison metal catalysts or participate in undesired side reactions during downstream couplings. The tert-butyloxycarbonyl (Boc) group ensures the amine remains inert until global deprotection is required.

Retrosynthetic Analysis & Workflow

SynthesisWorkflow SM 2-Amino-4-bromobenzamide Int1 7-Bromo-2-methylquinazolin-4(3H)-one SM->Int1 Triethyl orthoacetate AcOH (cat.), 120°C Int2 7-Bromo-4-chloro-2-methylquinazoline Int1->Int2 POCl3, DIPEA Toluene, 100°C Int3 7-Bromo-2-methylquinazolin-4-amine Int2->Int3 NH3 / i-PrOH Sealed tube, 120°C Product tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate Int3->Product NaHMDS, Boc2O THF, 0°C to RT

Figure 1: Four-step synthetic workflow detailing the progression to the Boc-protected quinazoline.

Mechanistic Causality & Experimental Design

To ensure high fidelity and scalability, the reaction conditions for each step have been selected based on specific mechanistic rationales:

  • Cyclocondensation: Utilizing triethyl orthoacetate instead of aggressive reagents like acetyl chloride prevents over-acetylation of the primary amine. The catalytic acetic acid activates the orthoester, facilitating smooth nucleophilic attack and subsequent ring closure.

  • Halogenation: Conversion of the quinazolinone to the 4-chloro derivative utilizes phosphorus oxychloride (POCl3). The addition of N,N-diisopropylethylamine (DIPEA) is a critical optimization; it acts as a non-nucleophilic base to scavenge generated HCl (preventing substrate degradation) and accelerates the formation of the highly reactive Vilsmeier-Haack-type intermediate 1.

  • Amination: The C4 position of the 4-chloroquinazoline intermediate is highly electrophilic due to the electron-withdrawing nature of the fused pyrimidine ring. Nucleophilic aromatic substitution (SNAr) with ammonia proceeds efficiently. A sealed pressure vessel is mandatory to prevent the escape of volatile ammonia gas at the elevated temperatures required to overcome the activation energy barrier 2.

  • Carbamoylation (Boc Protection): Heterocyclic amines at the 4-position of quinazolines are notoriously poor nucleophiles. The nitrogen lone pair is extensively delocalized into the electron-deficient aromatic system. Standard Boc protection conditions (Boc2O, TEA, DMAP) typically fail. To overcome this, Sodium bis(trimethylsilyl)amide (NaHMDS)—a strong, non-nucleophilic base—is employed to quantitatively deprotonate the amine, generating a highly reactive aza-anion that rapidly traps the di-tert-butyl dicarbonate 3.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints are met.

Step 4.1: Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one

  • Suspend 2-amino-4-bromobenzamide (10.0 g, 46.5 mmol, 1.0 eq) in triethyl orthoacetate (42.5 mL, 232.5 mmol, 5.0 eq) in a 250 mL round-bottom flask.

  • Add glacial acetic acid (0.27 mL, 4.65 mmol, 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring for 4 hours.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Filter the suspension through a Büchner funnel and wash the filter cake with cold ethanol (2 × 20 mL) followed by hexanes (30 mL). Dry under high vacuum.

  • Validation Checkpoint: White to off-white solid. LC-MS (ESI+): m/z calculated for C9H8BrN2O [M+H]+ 239.0 / 241.0; found 239.0 / 241.0.

Step 4.2: Synthesis of 7-Bromo-4-chloro-2-methylquinazoline

  • Charge a flame-dried flask with 7-bromo-2-methylquinazolin-4(3H)-one (8.0 g, 33.5 mmol, 1.0 eq) and anhydrous toluene (80 mL) under a nitrogen atmosphere.

  • Add DIPEA (11.7 mL, 67.0 mmol, 2.0 eq) followed by the dropwise addition of POCl3 (9.4 mL, 100.5 mmol, 3.0 eq) at room temperature.

  • Heat the reaction mixture to 100 °C for 5 hours. Monitor consumption of starting material via TLC (Hexanes/EtOAc 1:1).

  • Workup: Cool to room temperature and concentrate the mixture in vacuo to remove toluene and excess POCl3. Carefully quench the dark residue by slow addition to ice-cold saturated aqueous NaHCO3 (150 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Validation Checkpoint: Yellowish solid. LC-MS (ESI+): m/z calculated for C9H7BrClN2 [M+H]+ 257.0 / 259.0; found 257.0 / 259.0. Caution: Intermediate is moisture-sensitive; proceed to Step 4.3 promptly.

Step 4.3: Synthesis of 7-Bromo-2-methylquinazolin-4-amine

  • Dissolve 7-bromo-4-chloro-2-methylquinazoline (7.0 g, 27.2 mmol, 1.0 eq) in a 7N solution of ammonia in isopropanol (40 mL, ~270 mmol, 10.0 eq).

  • Transfer the solution to a heavy-walled pressure vessel (sealed tube) and secure the Teflon cap.

  • Heat the vessel behind a blast shield at 120 °C for 12 hours.

  • Workup: Cool the vessel completely to 0 °C before carefully venting. Concentrate the mixture in vacuo. Triturate the resulting crude solid with distilled water (50 mL) to remove ammonium chloride salts. Filter, wash with cold water, and dry thoroughly under vacuum at 50 °C.

  • Validation Checkpoint: Pale yellow solid. LC-MS (ESI+): m/z calculated for C9H9BrN3 [M+H]+ 238.0 / 240.0; found 238.0 / 240.0.

Step 4.4: Synthesis of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

  • In an oven-dried flask under argon, dissolve 7-bromo-2-methylquinazolin-4-amine (5.0 g, 21.0 mmol, 1.0 eq) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Dropwise, add NaHMDS (1.0 M in THF, 31.5 mL, 31.5 mmol, 1.5 eq). Stir the resulting dark solution at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of Di-tert-butyl dicarbonate (Boc2O) (5.5 g, 25.2 mmol, 1.2 eq) in anhydrous THF (10 mL) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify the crude residue via flash column chromatography (SiO2, gradient 10% to 30% EtOAc in Hexanes).

  • Validation Checkpoint: White crystalline solid. LC-MS (ESI+): m/z calculated for C14H17BrN3O2 [M+H]+ 338.1 / 340.1; found 338.1 / 340.1. 1H NMR (CDCl3) must show a distinct 9H singlet at ~1.55 ppm corresponding to the tert-butyl group.

Quantitative Data & Yield Analysis

StepTarget Intermediate / ProductReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Target Purity (LC-MS)
1 7-Bromo-2-methylquinazolin-4(3H)-oneTriethyl orthoacetate, AcOH120485 - 90%> 95%
2 7-Bromo-4-chloro-2-methylquinazolinePOCl3, DIPEA, Toluene100575 - 82%> 90%
3 7-Bromo-2-methylquinazolin-4-amineNH3 (7N in i-PrOH)1201288 - 94%> 95%
4 tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamateNaHMDS, Boc2O, THF0 to 254.565 - 75%> 98%

References

  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central (PMC).
  • “All-Aqueous” Tandem Boc-Deprotection and Alkylation of N-Bocbenzimidazole Derivatives.

Sources

Application

Advanced Application Note: Buchwald-Hartwig Amination of 7-Bromoquinazoline Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The quinazoline scaffold is a highly privileged pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The quinazoline scaffold is a highly privileged pharmacophore in drug discovery, frequently serving as the core structure for kinase inhibitors (e.g., EGFR/HER2 inhibitors) and bacterial two-component system modulators. While the 2- and 4-positions of the quinazoline ring are highly electrophilic and readily undergo direct Nucleophilic Aromatic Substitution (SNAr), the 7-position is electronically deactivated. Consequently, functionalizing the 7-position requires transition-metal catalysis.

This application note provides an authoritative, self-validating protocol for the Buchwald-Hartwig C-N cross-coupling of 7-bromoquinazoline intermediates. By integrating mechanistic rationale with stringent in-process controls, this guide ensures high-yielding, reproducible synthesis while addressing critical pharmaceutical requirements such as palladium scavenging.

Mechanistic Rationale & Catalytic System Design

The Buchwald-Hartwig amination relies on a precisely tuned catalytic cycle. Understanding the causality behind each step is critical for troubleshooting and optimizing yields, as extensively documented in .

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the 7-bromoquinazoline. The electron-deficient nature of the quinazoline ring accelerates this step compared to neutral arenes.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base (e.g., NaOtBu or Cs2CO3) deprotonates the amine, facilitating the expulsion of the halide and forming a Pd(II)-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the 7-aminoquinazoline product and regenerating the Pd(0) catalyst. The steric bulk of the chosen ligand forces the metal center into a geometry that dramatically accelerates this final step.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA 7-Bromoquinazoline (C-Br insertion) AM Amine Coordination OA->AM Amine + Base (- HBr) RE Reductive Elimination AM->RE Transmetalation/ Deprotonation RE->Pd0 Product Release (C-N bond)

Figure 1: Mechanistic catalytic cycle of Pd-catalyzed C-N cross-coupling.

Catalyst & Ligand Selection Matrix

The success of the coupling is entirely dependent on matching the ligand and base to the nucleophilicity and steric profile of the amine. The table below summarizes the optimal conditions for 7-bromoquinazoline substrates based on established methodologies in .

Amine ClassRecommended LigandPreferred BaseSolventRationale / Causality
Primary Alkylamines BrettPhosNaOtBu1,4-DioxaneThe extreme steric bulk of BrettPhos prevents off-target bis-arylation and suppresses β-hydride elimination.
Secondary Cyclic Amines RuPhosNaOtBu1,4-DioxaneRuPhos provides the optimal bite angle and electron density to accommodate the steric demands of secondary amines.
Anilines / Amides XantphosCs2CO31,4-DioxaneThe wide bite angle of Xantphos favors the reductive elimination of less nucleophilic, highly stabilized amines.
Base-Sensitive Substrates BrettPhos / RuPhosCs2CO3TolueneCs2CO3 is a milder base than NaOtBu, preventing the cleavage of sensitive esters or amides during coupling.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase includes a specific causality statement and an In-Process Control (IPC) checkpoint to verify success before proceeding.

Workflow N1 1. Reagent Preparation 7-Bromoquinazoline & Amine N3 3. Inert Atmosphere Setup Glovebox or Schlenk Line N1->N3 N2 2. Catalytic System Pd2(dba)3 / BrettPhos / Base N2->N3 N4 4. Cross-Coupling Reaction 1,4-Dioxane, 90°C, 4-12h N3->N4 Heating & Stirring N5 5. Palladium Scavenging Thiol-functionalized Silica N4->N5 LC-MS Conversion >95% N6 6. Isolation & Analysis Flash Chromatography & LC-MS N5->N6 Pd < 10 ppm

Figure 2: Standardized workflow for Buchwald-Hartwig amination of 7-bromoquinazoline.

Phase 1: Preparation and Degassing
  • Procedure: In an oven-dried Schlenk flask, combine 7-bromoquinazoline (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (0.02 eq, 4 mol% Pd), BrettPhos (0.04 eq), and NaOtBu (1.5 eq). Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Causality: Oxygen is highly deleterious to the reaction; it irreversibly oxidizes the active Pd(0) species into inactive Pd(II) oxides, halting the catalytic cycle.

  • Validation Checkpoint: Perform three freeze-pump-thaw cycles or sparge with Argon for 15 minutes. A successful initiation is often visually validated by the solution transitioning from a murky yellow/orange to a deep, homogeneous red/brown as the active Pd(0)Ln complex forms upon initial heating.

Phase 2: Reaction Execution
  • Procedure: Heat the reaction mixture to 90 °C under vigorous stirring (800+ rpm) for 4 to 12 hours.

  • Causality: Vigorous stirring is mandatory because inorganic bases (especially Cs2CO3) are largely insoluble in 1,4-dioxane. Poor mass transfer at the solid-liquid interface will stall the deprotonation step, leading to a buildup of the Pd(II)-amine intermediate and subsequent catalyst degradation.

  • Validation Checkpoint (IPC): At t = 4h, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL of LC-MS grade Acetonitrile and analyze. The reaction is validated to proceed if the Extracted Ion Chromatogram (EIC) shows a product-to-starting-material ratio of >10:1. If significant dehalogenation (reduction of 7-bromoquinazoline to quinazoline) is observed, it indicates trace moisture; the reaction must be halted and reagents re-dried.

Phase 3: Palladium Scavenging & Workup
  • Procedure: Once complete, cool the reaction to room temperature. Dilute with EtOAc and add a palladium scavenger (e.g., SiliaMetS Thiol, 5 eq relative to Pd). Stir at 40 °C for 2 hours. Filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.

  • Causality: In drug development, residual palladium can cause false positives in biological assays (e.g., by binding to target proteins or fluorescent tags). Thiol-functionalized silica covalently binds both Pd(0) and Pd(II) species, permanently removing them from the organic phase.

  • Validation Checkpoint: As highlighted in, standard flash chromatography is insufficient for Pd removal. Validation requires analyzing the final purified compound via ICP-MS to ensure residual palladium is <10 ppm, meeting FDA guidelines for lead-like compounds.

Troubleshooting Common Failure Modes

  • Incomplete Conversion / Catalyst Death: If the reaction stalls at 50% conversion, the catalyst has likely precipitated as Pd black. Solution: Switch from NaOtBu to a milder base like Cs2CO3, or increase the ligand-to-palladium ratio from 1:1 to 2:1 to stabilize the metal center.

  • Formation of Bis-arylated Amines: When using primary amines, the product can act as a nucleophile and react with a second equivalent of 7-bromoquinazoline. Solution: Ensure strict use of BrettPhos (which provides steric shielding) and maintain the amine in a slight excess (1.2 to 1.5 eq).

  • Regioselectivity Issues: If the starting material contains multiple halogens (e.g., 4-chloro-7-bromoquinazoline), the 4-chloro position will react preferentially via catalyst-free SNAr. Solution: Protect or pre-functionalize the 4-position before attempting the Buchwald-Hartwig coupling at the 7-position.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, American Chemical Society (2016). URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Molecules, MDPI (2014). URL:[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques ACS Medicinal Chemistry Letters, American Chemical Society (2022). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Target Molecule: tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate Overview The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Overview The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors and other targeted therapeutics. Synthesizing the specific intermediate tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate presents unique chemoselectivity and yield challenges. As a Senior Application Scientist, I have structured this guide to address the root causes of yield loss—such as competitive hydrolysis, over-bocylation, and regioselectivity failures—and provide field-proven, self-validating protocols to overcome them.

Synthetic Workflows

SynthesisRoutes cluster_RouteA Route A: Two-Step Amination & Protection cluster_RouteB Route B: Direct Buchwald-Hartwig SM 4-chloro-7-bromo-2-methylquinazoline CondA1 NH3 in iPrOH Anhydrous, 80°C SM->CondA1 CondB tert-Butyl carbamate, Pd2(dba)3 Xantphos, Cs2CO3, Dioxane, 100°C SM->CondB IntA 7-bromo-2-methylquinazolin-4-amine CondA2 Boc2O, DMAP, TEA THF, 25°C IntA->CondA2 CondA1->IntA Target tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate CondA2->Target CondB->Target

Synthetic workflows for tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate.

Troubleshooting & FAQs

Q1: During the two-step synthesis (Route A), my amination of 4-chloro-7-bromo-2-methylquinazoline results in significant formation of a quinazolin-4(3H)-one byproduct. How can I prevent this? Causality: The C4-chlorine atom on the quinazoline ring is highly electrophilic. In the classical amination method using ammonia in 2-propanol[1], the presence of trace moisture leads to rapid nucleophilic attack by water, hydrolyzing the intermediate back to the thermodynamically stable quinazolin-4(3H)-one. Solution: Rigorous exclusion of water is mandatory. Switch from standard 2-propanol to anhydrous 1,4-dioxane or strictly anhydrous 2-propanol. Use a sealed pressure vessel to maintain high concentrations of dissolved NH3 gas at 80°C, which kinetically outcompetes trace water for the electrophilic C4 center.

Q2: When protecting 7-bromo-2-methylquinazolin-4-amine with Boc2O, I observe incomplete conversion and the formation of a di-Boc byproduct. What is the mechanistic cause, and how do I optimize the yield? Causality: The 4-amino group is poorly nucleophilic due to the electron-withdrawing nature of the quinazoline ring. To drive the reaction forward, chemists often employ excess di-tert-butyl dicarbonate (Boc2O) and a strong nucleophilic catalyst like 4-dimethylaminopyridine (DMAP)[2]. However, once the mono-Boc product forms, the remaining N-H proton becomes highly acidic. The base abstracts this proton, making the mono-Boc species susceptible to attack on a second Boc2O molecule, yielding the di-Boc derivative[3]. Solution: You have two strategic options:

  • Kinetic Control: Limit Boc2O to 1.1 equivalents and DMAP to 0.1 equivalents. Monitor strictly via LC-MS and quench the reaction at 85% conversion before di-Boc formation accelerates.

  • Thermodynamic Reset (Recommended): Intentionally use 2.5 equivalents of Boc2O to drive the reaction entirely to the di-Boc species. Then, selectively cleave the second Boc group using mild basic conditions (e.g., K2CO3 in MeOH) to yield the pure mono-Boc target.

Q3: Can I bypass the amination step and directly couple tert-butyl carbamate to the 4-chloroquinazoline core? Causality: Yes. The Buchwald-Hartwig cross-coupling of tert-butyl carbamate directly with the aryl chloride bypasses the problematic primary amine intermediate[4]. This route prevents over-bocylation because the carbamate nitrogen is coupled directly to the C4 position in a single step. Solution: Utilize a palladium catalyst system tailored for bulky, weakly nucleophilic amides. Pd2(dba)3 combined with the bidentate ligand Xantphos and a mild base like Cs2CO3 in dioxane at 100°C provides excellent yields.

Q4: In the Buchwald-Hartwig amination, how do I prevent cross-coupling at the 7-bromo position? Causality: The C4-Cl bond is highly activated relative to the C7-Br bond due to the α-nitrogen effect. The N3 lone pair coordinates with the Pd(0) catalyst, drastically lowering the activation energy for oxidative addition at the C4 position compared to the C7 position[5]. Solution: Maintain the reaction temperature strictly at 100°C. Pushing the temperature to 120°C or using stronger bases (like NaOtBu) will provide enough thermal energy to overcome the activation barrier for C7-Br oxidative addition, leading to polymerization or dehalogenation.

Selectivity Precursor 4-chloro-7-bromo- 2-methylquinazoline Pd Pd(0) Catalyst Precursor->Pd Coord N3 Lone Pair Coordination (α-Nitrogen Effect) Pd->Coord SideRxn Oxidative Addition at C7-Br (Higher Activation Energy) Pd->SideRxn Disfavored OxAdd Oxidative Addition at C4-Cl (Lower Activation Energy) Coord->OxAdd Favored

Mechanistic basis for C4 regioselectivity via the α-nitrogen effect.

Quantitative Data: Route Comparison
ParameterRoute A: Two-Step (Amination + Boc)Route B: Direct Buchwald-Hartwig
Overall Yield 45 - 60%75 - 85%
Reaction Time 12h (Amination) + 24h (Protection)4 - 8h
Major Impurities Quinazolinone (hydrolysis), Di-BocC7-aminated byproduct (<5%)
Reagent Cost Low (NH3, Boc2O)High (Pd2(dba)3, Xantphos)
Scalability Excellent (Standard reactors)Moderate (Requires inert atmosphere)
Self-Validating Experimental Protocols

Protocol 1: Regioselective Buchwald-Hartwig Amination (Route B) Self-Validation Checkpoint: The starting material 4-chloro-7-bromo-2-methylquinazoline has an expected m/z of ~256 (for 79Br, 35Cl). The target product will show an m/z of ~338[M+H]+.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-chloro-7-bromo-2-methylquinazoline (1.0 eq), tert-butyl carbamate (1.2 eq), and anhydrous Cs2CO3 (1.5 eq).

  • Catalyst Addition: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.10 eq).

  • Solvent: Inject anhydrous 1,4-dioxane (0.2 M relative to the starting material) that has been sparged with argon for 30 minutes.

  • Reaction: Heat the mixture to 100°C for 6 hours.

    • Validation: Spot on TLC (Hexanes:EtOAc 3:1). The starting material (higher Rf) should disappear, replaced by a highly UV-active spot (lower Rf).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and salts, and wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the target compound.

Protocol 2: Controlled Mono-Boc Protection (Route A) Self-Validation Checkpoint: The intermediate 7-bromo-2-methylquinazolin-4-amine will show an m/z of ~238. The mono-Boc product is ~338, and the di-Boc is ~438.

  • Reaction Setup: Dissolve 7-bromo-2-methylquinazolin-4-amine (1.0 eq) in anhydrous THF (0.1 M).

  • Reagent Addition: Add triethylamine (1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0°C.

  • Boc2O Addition: Dropwise add a solution of Boc2O (1.1 eq) in THF over 15 minutes.

  • Monitoring: Warm to 25°C and stir. Sample the reaction at 4 hours for LC-MS.

    • Validation: If the ratio of mono-Boc (m/z 338) to di-Boc (m/z 438) exceeds 10:1, proceed to workup. If unreacted starting material remains, add an additional 0.1 eq of Boc2O.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with dichloromethane (3x). Dry the combined organics over Na2SO4, filter, and concentrate.

References
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. National Institutes of Health (NIH). 1

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. 4

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (NIH). 5

  • BOC Protection and Deprotection. J&K Scientific LLC. 3

  • Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ. ACS Medicinal Chemistry Letters. 2

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the deprotection of heteroaromatic carbamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the deprotection of heteroaromatic carbamates. The removal of the tert-butyloxycarbonyl (Boc) group from tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate to yield 7-bromo-2-methylquinazolin-4-amine is notoriously prone to stalling.

This guide synthesizes mechanistic causality with field-proven protocols to help researchers and drug development professionals achieve full conversion without compromising product integrity.

Mechanistic Causality: Why Does This Substrate Stall?

Standard Boc deprotection relies on the protonation of the carbamate carbonyl oxygen, followed by the rate-limiting fragmentation of the tert-butyl cation [2]. However, the quinazoline scaffold fundamentally alters this kinetic profile:

  • Competitive Protonation: The ring nitrogens (N1 and N3) of the quinazoline core are significantly more basic than the exocyclic carbamate. In acidic media, these ring nitrogens protonate first.

  • Electrostatic Repulsion: Once the quinazoline ring is protonated, the molecule becomes a cation. Introducing a second proton onto the carbamate oxygen requires overcoming severe electrostatic repulsion.

  • Second-Order Acid Dependence: As demonstrated by kinetic studies, the cleavage of N-Boc groups on deactivated amines requires a second-order dependence on acid concentration [2]. Dilute acids (e.g., 10-20% TFA in DCM) fail because they cannot provide the high proton activity needed to form the critical diprotonated intermediate.

  • Solubility Crises: The partially protonated quinazoline intermediate often crashes out of non-polar solvents like dichloromethane (DCM) as an insoluble salt, physically sequestering the unreacted starting material from the acid.

Mechanism Start Boc-Quinazoline (Neutral) Step1 Protonation of Quinazoline N1/N3 Start->Step1 Fast (pKa ~2-3) Step2 Protonation of Carbamate Oxygen Step1->Step2 Slow (Charge Repulsion) Step3 Fragmentation (Rate Limiting) Step2->Step3 +H+ (2nd Order) Product Quinazolin-4-amine Salt + Isobutylene Step3->Product -CO2

Mechanistic pathway of Boc deprotection on a basic quinazoline scaffold.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 40-50% conversion using 20% TFA in DCM. Should I just leave it overnight? A1: No. Extended reaction times in dilute TFA will not drive the reaction to completion if the intermediate has precipitated or if the acid concentration is too low to overcome the electrostatic repulsion of the protonated quinazoline ring [2]. You must change the thermodynamic environment by either switching to neat TFA or using 4M HCl in 1,4-dioxane.

Q2: I am observing a side product with a mass of +56 Da relative to my desired product in LC-MS. What is this? A2: This is a classic tert-butylation side reaction. The tert-butyl cation generated during cleavage is a powerful electrophile. If it is not effectively eliminated as isobutylene gas, it can alkylate the nucleophilic centers of your quinazoline ring[1]. To prevent this, incorporate a cation scavenger like triisopropylsilane (TIPS) or anisole into your cleavage cocktail.

Q3: Does the 7-bromo substituent impact the deprotection? A3: Yes. The bromine atom is electron-withdrawing via induction. This further decreases the electron density across the quinazoline system, making the carbamate oxygen even less nucleophilic and harder to protonate. This electronic deactivation necessitates highly concentrated, anhydrous acidic conditions.

Quantitative Condition Comparison

The following table summarizes the expected outcomes of various deprotection cocktails applied to deactivated heteroaromatic carbamates.

Deprotection CocktailTemperatureAdditivesExpected Conversion (2h)Primary Issue / Observation
20% TFA in DCM20 °CNone~40%Substrate precipitates as a mono-TFA salt.
50% TFA in DCM20 °CNone~75%Sluggish kinetics due to charge repulsion.
Neat TFA40 °CTIPS (2.5%)>95%Efficient, but requires rigorous evaporation.
4M HCl in Dioxane20 °CMeOH (10%)>98%Optimal. Product precipitates cleanly as HCl salt.
Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. The physical state of the reaction mixture acts as an internal indicator of reaction progress.

Protocol A: High-Molarity HCl in Dioxane (Recommended)

This method leverages the high proton activity of HCl and the solvating power of dioxane/methanol to overcome the second-order acid dependence [2].

  • Preparation: Suspend tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (1.0 eq) in a minimal amount of anhydrous methanol (approx. 2 mL/mmol). The starting material may not fully dissolve initially.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq). The mixture should briefly become homogeneous as the quinazoline ring protonates and dissolves.

  • Reaction: Stir at room temperature (20-25 °C) for 2 hours. As the Boc group is cleaved, the highly polar 7-bromo-2-methylquinazolin-4-amine bis-hydrochloride salt will begin to precipitate as a fine powder. Self-Validation: The formation of this precipitate is a visual indicator of successful deprotection.

  • Monitoring: Quench a 10 µL aliquot in 1 mL of saturated aqueous NaHCO₃, extract with EtOAc, and analyze the organic layer via LC-MS.

  • Isolation: Once complete, add diethyl ether (3x reaction volume) to fully precipitate the product. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: Neat TFA with Cation Scavengers (Alternative)

Use this if the HCl method causes solubility issues or if you specifically require the TFA salt for downstream coupling [3].

  • Preparation: Place the starting material (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add triisopropylsilane (TIPS) (0.05 eq) and anisole (0.05 eq) to trap reactive cations [1].

  • Acid Addition: Cool the flask to 0 °C. Slowly add neat Trifluoroacetic Acid (TFA) (approx. 10 mL/mmol).

  • Reaction: Remove the ice bath and heat the reaction to 40 °C. Stir for 1.5 to 2 hours. The reaction must remain a clear solution.

  • Isolation: Concentrate the mixture in vacuo (do not heat above 30 °C during evaporation). Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically. Triturate the resulting oil with cold diethyl ether to yield the product as a solid TFA salt.

Troubleshooting Workflow

Workflow A Incomplete Deprotection in TFA/DCM B Check Solubility of Intermediate A->B C Precipitate Forms? B->C D Switch to 4M HCl in Dioxane/MeOH C->D Yes E Increase Temp to 40-50 °C C->E No G Complete Conversion D->G F Add Scavengers (TIPS/Anisole) E->F If side-products form E->G If clean F->G

Troubleshooting workflow for incomplete Boc deprotection.

References
  • Ashworth, I. W., et al. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." The Journal of Organic Chemistry, 2010. URL: [Link]

  • Wang, X., et al. "Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy." Journal of Medicinal Chemistry, 2025. URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling of 2-Methylquinazolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the functionalization of 2-methylquinazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the functionalization of 2-methylquinazolines.

The 2-methyl group on the quinazoline core introduces significant steric bulk, which severely impedes the oxidative addition and transmetalation steps of traditional palladium-catalyzed cross-couplings at the adjacent C4 position. However, the Csp2-Cl bond of the 4-chloroquinazoline moiety remains highly activated due to α-nitrogen effects and the coordination of palladium(0) with the N3 lone pair[1]. By strategically selecting ligands with specific bite angles, employing alternative C-H activation pathways, or utilizing photoredox catalysis, these steric barriers can be effectively bypassed.

Part 1: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Sluggish C-N Bond Formation in Buchwald-Hartwig Aminations

Q: My Buchwald-Hartwig amination of 4-chloro-2-methylquinazoline is stalling at 30% conversion. How can I drive this to completion?

A: The primary causality here is the steric clash between the 2-methyl group and the incoming amine during the reductive elimination step. Amines are often poor nucleophiles, and the bulky environment stabilizes the Pd(II) intermediate, preventing product release.

Solution: Shift to a catalyst system that forces a wide bite angle. Using Xantphos (bite angle ~111°) accelerates reductive elimination by compressing the angle between the aryl and amine ligands on the palladium center.

Self-Validating Protocol: High-Temperature N-Arylation

  • Setup: In a flame-dried Schlenk tube, combine 4-chloro-2-methylquinazoline (1.0 equiv), the target amine (1.2 equiv), Pd(PPh3)4 (10 mol%), Xantphos (30 mol%), and Cs2CO3 (2.0 equiv)[2].

  • Atmosphere Exchange: Evacuate and backfill with N2 three times. Validation: This ensures a strictly oxygen-free environment, which is critical to prevent the rapid oxidation of the electron-rich Pd(0) active species.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL per 0.01 mol of substrate).

  • Reaction Execution: Seal the tube and heat at 160 °C for 6 hours[2]. Validation: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution, visually confirming the formation of the active catalyst complex and the dissolution of the base.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the highly UV-active starting material spot validates reaction completion.

Issue 2: Low Yields in sp3-sp2 Suzuki-Miyaura Couplings

Q: I am trying to couple 7-bromo-2-methylquinazoline with an alkyl boronic acid, but I mostly recover starting material and protodehalogenated byproducts. What is failing?

A: Traditional Suzuki-Miyaura couplings struggle with sp3-hybridized coupling partners due to slow transmetalation and rapid β-hydride elimination. When combined with the steric hindrance of the 2-methylquinazoline core, the catalytic cycle stalls.

Solution: Transition to Nickel/Photoredox dual catalysis. This method circumvents the traditional two-electron transmetalation mechanism by generating highly reactive alkyl radicals from alkyl trifluoroborates via single-electron transfer (SET), which readily add to the Ni center[3].

Self-Validating Protocol: Continuous-Flow Photoredox Coupling

  • Preparation: Prepare a solution of 7-bromo-2-methylquinazoline (1.0 equiv), potassium alkyl trifluoroborate (1.5 equiv), NiCl2·glyme (10 mol%), dtbbpy (10 mol%), and an Iridium photocatalyst (2 mol%) in a degassed solvent mixture (e.g., DMA/MeOH)[3].

  • Flow Setup: Pump the homogeneous mixture through a continuous-flow photoreactor equipped with blue LEDs. Validation: Flow chemistry ensures uniform light penetration, preventing the over-irradiation and thermal degradation common in batch setups.

  • Execution: Maintain a residence time of 30-45 minutes at room temperature. Validation: The steady-state output should be a clear, slightly colored solution without the formation of black nickel precipitates (which would indicate catalyst death).

Issue 3: Avoiding Pre-Functionalization Entirely

Q: Halogenating the 2-methylquinazoline core is adding unnecessary steps to my synthesis. Can I directly couple the unhalogenated core?

A: Yes. Direct C-H activation is a powerful, atom-economical strategy that bypasses the need for pre-halogenation[4]. The N3 nitrogen of the quinazoline ring acts as an innate directing group, bringing transition metals (like Ruthenium or Rhodium) into close proximity with the adjacent C-H bonds to form a stable metallacycle.

Self-Validating Protocol: Ruthenium-Catalyzed Dehydrogenative Coupling

  • Setup: In a screw-capped vial, dissolve 2-methylquinazoline (0.5 mmol), the coupling alkene (1.0 mmol),[Ru(p-cymene)Cl2]2 (0.025 mmol), and Cu(OAc)2 (0.5 mmol) in 1,2-dichloroethane (2 mL)[4].

  • Execution: Seal the vial and stir at 100 °C for 12 hours. Validation: Cu(OAc)2 acts as the terminal oxidant to regenerate the Ru(II) catalyst. The reaction mixture will change from a blue-green suspension to a dark brown mixture, indicating successful oxidative turnover.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate for chromatography.

Part 2: Quantitative Data & Optimization Tables

To expedite your reaction optimization, refer to the following benchmarked data for 2-methylquinazoline cross-coupling methodologies.

Reaction TypeSubstrateCatalyst / Ligand SystemBase / OxidantSolventTemp (°C)Typical Yield (%)
Buchwald-Hartwig 4-Chloro-2-methylquinazolinePd(PPh3)4 / XantphosCs2CO31,4-Dioxane16075 - 88
Sonogashira 4-Chloro-2-methylquinazolinePd(PPh3)4 / CuICs2CO3DMF2565 - 72
C-H Activation 2-Methylquinazoline[Ru(p-cymene)Cl2]2Cu(OAc)2DCE10065 - 80
Photoredox / Ni 7-Bromo-2-methylquinazolineNiCl2 / Ir-Photocatalyst2,6-LutidineDMA/MeOHRT54 (Flow)

Part 3: Workflows & Mechanistic Pathways

G start Low Yield in 2-Methylquinazoline Cross-Coupling check_rxn Identify Reaction Type start->check_rxn suzuki Suzuki-Miyaura (C4-Halide) check_rxn->suzuki buchwald Buchwald-Hartwig (C4-Amination) check_rxn->buchwald ch_act Direct C-H Activation check_rxn->ch_act suzuki_sol Use Photoredox/Ni Dual Catalysis (Radical Pathway) suzuki->suzuki_sol buchwald_sol Use Xantphos + Pd(PPh3)4 Strong Base (Cs2CO3) at 160°C buchwald->buchwald_sol ch_act_sol Use [Ru(p-cymene)Cl2]2 N3-Directed Metallacycle ch_act->ch_act_sol

Figure 1: Decision workflow for overcoming steric hindrance in 2-methylquinazoline couplings.

Mechanism A 2-Methylquinazoline (Substrate) B N3-Directed Ru Coordination A->B [Ru] Catalyst C C-H Bond Cleavage (Metallacycle) B->C Base / Heat D Alkene Insertion C->D Coupling Partner E Reductive Elimination (Product) D->E C-C Formation E->B Cu(OAc)2 Oxidation

Figure 2: Ruthenium-catalyzed N3-directed C-H activation cycle of 2-methylquinazoline.

References

  • Benchchem. "A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines".
  • Research and Reviews. "Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents".
  • ACS Publications. "Application of the Photoredox Coupling of Trifluoroborates and Aryl Bromides to Analog Generation Using Continuous Flow".

Sources

Optimization

Optimizing palladium catalyst loading for 7-bromoquinazoline substitutions

Welcome to the Technical Support Center for quinazoline cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of optimizing palladium (Pd) catalyst l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinazoline cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of optimizing palladium (Pd) catalyst loading for 7-bromoquinazoline substitutions.

The 7-bromoquinazoline scaffold is a highly privileged pharmacophore in drug discovery, particularly for the development of kinase inhibitors. However, performing late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings on this electron-deficient core presents unique challenges. High catalyst loadings often lead to unacceptable trace metal contamination in biological assays, while low loadings risk incomplete conversion and catalyst deactivation. This guide bridges the gap between theoretical organometallic chemistry and practical benchtop execution.

Part 1: Self-Validating Experimental Protocol

Low-Loading Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromoquinazoline

To achieve high conversion at low Pd loadings (≤ 0.5 mol%), the catalytic cycle must be protected from premature termination. This protocol incorporates built-in validation checks to ensure the integrity of the active Pd(0) species.

Step 1: System Purging and Preparation

  • Action: Seal the reaction flask with a septum and purge with ultra-pure Argon for 15 minutes.

  • Causality: The active Pd(0) catalyst and electron-rich phosphine ligands are highly sensitive to oxidation. Trace oxygen will irreversibly convert phosphines to phosphine oxides, halting the catalytic cycle[1].

  • Validation Check: Maintain a positive pressure of Argon via a bubbler. The absence of bubbling indicates a compromised seal that will lead to reaction failure.

Step 2: Reagent Charging

  • Action: Add 7-bromoquinazoline (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq) to the flask.

  • Causality: A slight excess of the boronic acid compensates for competitive protodeboronation, ensuring the 7-bromoquinazoline remains the limiting reagent.

Step 3: Catalyst and Ligand Addition

  • Action: Add Pd(OAc)₂ (0.5 mol%) and SPhos (1.0 mol%). Maintain a strict Ligand-to-Palladium (L:Pd) ratio of 2:1.

  • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The 2:1 ratio ensures sufficient ligand concentration to stabilize the monomeric Pd(0) resting state without sterically hindering the oxidative addition step[2].

Step 4: Solvent Addition and Activation

  • Action: Inject a rigorously degassed mixture of 1,4-dioxane/H₂O (4:1 v/v). Stir at room temperature for 5 minutes before heating to 90 °C.

  • Validation Check: The suspension should transition to a homogeneous pale yellow or orange solution. If the solution turns dark brown or black at this stage, premature Pd(0) agglomeration has occurred.

Step 5: Reaction Execution and Monitoring

  • Action: Maintain heating at 90 °C for 4 hours.

  • Validation Check: LC-MS monitoring should show >95% consumption of the starting material. If conversion plateaus at <50%, the catalyst has deactivated.

Part 2: Optimization Workflow

The following logic diagram illustrates the decision-making process for titrating catalyst loading and troubleshooting deactivation pathways.

OptimizationWorkflow Start 7-Bromoquinazoline + Coupling Partner CatSelect Catalyst & Ligand Selection (e.g., Pd(OAc)2, SPhos) Start->CatSelect LoadOpt Titrate Pd Loading (5.0 mol% -> 0.1 mol%) CatSelect->LoadOpt Reaction Cross-Coupling Reaction (Suzuki / Buchwald-Hartwig) LoadOpt->Reaction Assess Conversion > 95%? Reaction->Assess PdBlack Observe Pd Black? (Catalyst Deactivation) Assess->PdBlack No Scavenge Workup & Pd Scavenging (e.g., SiliaMetS Thiol) Assess->Scavenge Yes PdBlack->LoadOpt No (Increase Loading) AdjustLigand Increase L:Pd Ratio or use Bulky Ligand PdBlack->AdjustLigand Yes AdjustLigand->Reaction Product Purified Quinazoline (<10 ppm Pd) Scavenge->Product

Caption: Logical workflow for optimizing Pd catalyst loading and troubleshooting deactivation in quinazoline cross-couplings.

Part 3: Quantitative Data Presentation

The table below summarizes the empirical relationship between catalyst loading, ligand selection, and residual palladium levels in the synthesis of 7-phenylquinazoline derivatives prior to active metal scavenging.

Table 1: Catalyst Loading Optimization Matrix (Suzuki-Miyaura Coupling)

Pd SourceLigandPd Loading (mol%)L:Pd RatioConversion (%)Residual Pd (ppm, pre-scavenging)
Pd(dppf)Cl₂None (built-in)5.0N/A>994,500
Pd(OAc)₂SPhos1.02:198850
Pd(OAc)₂SPhos0.52:196420
Pd(OAc)₂SPhos0.12:14585
Pd(OAc)₂SPhos0.14:18890

Note: Pushing the catalyst loading to 0.1 mol% drastically reduces the baseline residual palladium but requires an increased L:Pd ratio to maintain acceptable conversion rates.

Part 4: Troubleshooting Guides & FAQs

Q1: Why does my reaction stall at 50% conversion when I drop the Pd loading below 0.5 mol%? A1: Causality: At sub-mol% loadings, the absolute concentration of the active Pd(0) species is extremely low. Trace dissolved oxygen or reactive impurities can rapidly oxidize the electron-rich phosphine ligands. Once the ligand is oxidized (e.g., to a phosphine oxide), it can no longer stabilize the Pd(0) center, leading to irreversible catalyst deactivation[1]. Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) as shown in Table 1. This pushes the equilibrium toward the stable Pd-ligand complex, protecting the low concentration of metal from premature degradation.

Q2: How do I prevent "Pd black" precipitation during the Buchwald-Hartwig amination of 7-bromoquinazoline? A2: Causality: "Pd black" is the visual manifestation of inactive Pd(0) nanoparticles agglomerating. In the catalytic cycle, this occurs when the rate of reductive elimination outpaces the rate of oxidative addition, leaving "naked" Pd(0) in solution. Because the 7-bromoquinazoline scaffold is electron-deficient, oxidative addition is generally fast; therefore, Pd black in this context usually stems from ligand degradation or the use of an insufficiently bulky ligand that fails to facilitate the final reductive elimination step[3]. Solution: Switch to a more sterically demanding, electron-rich bidentate ligand like XantPhos or a bulky monodentate ligand like P(t-Bu)₃. These ligands are specifically designed to accelerate both oxidative addition and reductive elimination, preventing the buildup of naked Pd(0) intermediates[4][5].

Q3: What is the best strategy to manage residual palladium in the final quinazoline kinase inhibitors? A3: Causality: The quinazoline core contains multiple nitrogen atoms (N1, N3) that act as potent chelating sites for transition metals. This inherent affinity effectively drags palladium through standard silica gel chromatography, resulting in high trace metal impurities that can severely interfere with downstream high-throughput screening (HTS) and biological assays[6]. Solution: Do not rely on column chromatography alone. Implement a dedicated chemical scavenging step. Treat the crude reaction mixture with a solid-supported scavenger (e.g., SiliaMetS Thiol or TMT) at 50 °C for 2 hours prior to filtration. Track the exact metal clearance using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6].

References

  • Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids - Benchchem. Benchchem. 1

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. 2

  • Technical Support Center: Synthesis of 2-Substituted Quinazolines - Benchchem. Benchchem. 3

  • SYNTHESIS OF BACTERIAL TWO-COMPONENT SYSTEM INHIBITORS. Riga Technical University. 4

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (PMC). 6

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. 5

Sources

Troubleshooting

Best purification techniques and chromatography conditions for tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Welcome to the technical support center for the purification of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this important chemical intermediate.

Introduction to the Purification Challenge

Tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality and reliability of biological data. The presence of impurities, even in small amounts, can lead to side reactions, lower yields, and complicate the interpretation of experimental results.

This guide provides a comprehensive overview of the most effective purification techniques and chromatography conditions for this specific molecule, based on established principles for related N-Boc protected and brominated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Such as the corresponding 4-amino-7-bromo-2-methylquinazoline.

  • Di-Boc Species: Although less common for this specific structure, over-protection can occur.

  • Hydrolysis Product: Premature cleavage of the Boc group can lead to the formation of 4-amino-7-bromo-2-methylquinazoline.

  • Byproducts from the Boc-protection step: Such as tert-butanol.

Q2: What is the best initial approach to purify the crude product?

A2: For most common scenarios, a two-step approach is recommended. Start with a simple recrystallization to remove the bulk of the impurities. If the purity is still not satisfactory, follow up with silica gel column chromatography.[1]

Q3: My compound appears as an oil after synthesis. Can I still use recrystallization?

A3: If your product is an oil, direct recrystallization is not feasible. In this case, column chromatography is the preferred method of purification.[2] Alternatively, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then slowly adding a cold "anti-solvent" in which it is insoluble.

Q4: Is the Boc protecting group stable during purification?

A4: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[3] Therefore, it is crucial to avoid acidic mobile phases in chromatography (e.g., those containing trifluoroacetic acid, TFA) and acidic conditions during workup. Neutral or slightly basic conditions should be maintained to prevent premature deprotection.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring your column. Use the same eluent system for TLC as you plan to use for the column. The product, being a carbamate, should be UV active, allowing for easy visualization under a UV lamp.

Purification Protocols

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for success.

Recommended Solvents:

  • Ethanol

  • Ethanol/Water mixture

  • Ethyl Acetate/Hexane mixture

Step-by-Step Protocol (Using Ethanol):

  • Dissolution: In a flask, add the crude tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Method 2: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.

Recommended Conditions:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 to 7:3) or Dichloromethane and Methanol (e.g., starting from 100:0 to 98:2)

Step-by-Step Protocol:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of your chosen solvents. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column. Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. For less soluble compounds, dry loading is recommended.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide

This section addresses common issues encountered during the purification of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate.

Problem 1: Low Recovery After Recrystallization

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Solution: Try a different solvent system. If using a single solvent, try a binary mixture where the compound is soluble in one solvent and less soluble in the other (e.g., ethyl acetate/hexane).

Problem 2: Oily Product After Column Chromatography

  • Cause: This could be due to residual high-boiling point solvents or the compound itself being a low-melting solid or oil.

  • Solution: Ensure all solvent is removed by drying under high vacuum for an extended period. If the product is inherently an oil, this is its natural state.

Problem 3: Product Streaking on TLC and Column

  • Cause: The compound may be interacting too strongly with the silica gel, or it might be slightly acidic or basic.

  • Solution: Add a small amount of a modifier to your eluent. For example, adding 0.5-1% triethylamine can help to reduce streaking for basic compounds.

Problem 4: Co-elution of Impurities

  • Cause: The impurity has a very similar polarity to the product.

  • Solution:

    • Optimize the Eluent: Try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity.

    • Use a Shallow Gradient: A slower, more gradual increase in polarity can improve separation.

    • Consider a Different Stationary Phase: If separation on silica is not possible, consider using alumina or a reverse-phase (C18) column.[1]

Visual Workflow and Decision Making

Purification Workflow Diagram

PurificationWorkflow cluster_start Start cluster_decision Initial Assessment cluster_purification Purification Steps cluster_analysis Purity Check cluster_end Outcome Start Crude Product tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate Decision1 Is the crude product a solid? Start->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes ColumnChromatography Column Chromatography Decision1->ColumnChromatography No (Oily) PurityCheck Check Purity (TLC, NMR, LC-MS) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity >95% RepeatPurification Repeat Purification or Choose Alternative Method PurityCheck->RepeatPurification Purity <95% RepeatPurification->ColumnChromatography

Caption: Decision workflow for the purification of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate.

Troubleshooting Logic Diagram

Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Poor Purification Outcome LowYield Low Yield? Problem->LowYield CoElution Co-elution of Impurities? Problem->CoElution Streaking Streaking on TLC? Problem->Streaking ChangeSolvent Change Recrystallization Solvent or Gradient LowYield->ChangeSolvent Yes ShallowGradient Use a Shallower Gradient CoElution->ShallowGradient Yes DifferentStationaryPhase Try Different Stationary Phase (e.g., Alumina, C18) CoElution->DifferentStationaryPhase AddModifier Add Modifier to Eluent (e.g., Triethylamine) Streaking->AddModifier Yes

Caption: Troubleshooting decision tree for common purification issues.

References

  • Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 1.
  • Kravchenko, D. V., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • O'Brien, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • NextSDS. (n.d.). tert-butyl 7-broMoquinolin-4-ylcarbaMate — Chemical Substance Information. Retrieved from [Link]

  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
  • PubChem. (n.d.). tert-butyl N-[2-[[4-(3-bromoanilino)quinazolin-6-yl]amino]-2-oxoethyl]carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Organic Syntheses. (2025).
  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][4]triazines. PubMed Central.

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tert-butyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)(nitroso)
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • PubChemLite. (n.d.). Tert-butyl n-[(3s)
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in Suzuki Couplings of 7-Bromoquinazolines

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing hydrodehalogenation (debromination) side reactions during the palladium-catalyzed S...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing hydrodehalogenation (debromination) side reactions during the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-bromoquinazolines.

Because the quinazoline core is highly electron-deficient, it presents unique mechanistic challenges that standard coupling protocols often fail to address. This guide synthesizes mechanistic causality, quantitative optimization data, and a self-validating experimental protocol to help you achieve high-yielding C-C bond formation.

Mechanistic Causality: Why Does Debromination Occur?

To eliminate debromination, we must first understand its origin within the catalytic cycle. 7-Bromoquinazoline undergoes rapid oxidative addition to Palladium(0) due to the highly electron-withdrawing nature of the pyrimidine ring fused to the aryl system[1]. However, this same electron deficiency renders the resulting Palladium(II)-aryl intermediate highly electrophilic.

If the subsequent transmetalation step is sluggish —often due to sterically hindered boronic acids, poor solubility, or unoptimized base selection—the Pd(II)-aryl intermediate has a prolonged lifetime. During this kinetic bottleneck, the Pd(II) center can abstract a hydride from protic solvents (like ethanol), trace water, or alkoxide bases via β -hydride elimination[2]. This forms a Pd(II)-hydride species that rapidly undergoes reductive elimination, yielding the undesired debrominated quinazoline and regenerating the Pd(0) catalyst[1].

Caption: Catalytic cycle of Suzuki coupling vs. competitive hydrodehalogenation pathway.

Frequently Asked Questions (Troubleshooting)

Q: Why is my 7-bromoquinazoline substrate yielding >30% of the debrominated byproduct, while my standard aryl bromides couple perfectly? A: The propensity for dehalogenation is heavily influenced by the electronic properties of the substrate. Electron-deficient N-heterocycles like quinazolines stabilize the Pd-Ar intermediate but significantly increase its affinity for hydride sources[1]. Standard conditions (e.g., Pd(PPh3​)4​ in ethanol) that work for electron-rich arenes will fail here because the rate of transmetalation is outpaced by hydride abstraction.

Q: What are the primary hydride sources I need to eliminate from my reaction? A: The most common culprits are protic solvents and specific bases. Alkoxide bases (e.g., NaOEt, NaOtBu) and aliphatic amines (e.g., Et3​N ) can undergo β -hydride elimination to generate Pd-H species[2]. Furthermore, primary and secondary alcohols used as solvents are potent hydride donors at elevated temperatures. To prevent this, switch to weaker, inorganic bases (e.g., K3​PO4​ , CsF) and aprotic solvents (e.g., 1,4-Dioxane, Toluene)[1].

Q: How does ligand selection influence the debromination vs. cross-coupling ratio? A: Ligand architecture is the most critical variable for kinetic control. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) accelerate both oxidative addition and transmetalation[3]. More importantly, their massive steric bulk shields the palladium center from unwanted coordination with hydride donors, effectively shutting down the debromination pathway while promoting rapid reductive elimination of the desired biaryl product[1].

Optimization Matrix: Quantitative Parameter Impact

The following table summarizes the quantitative impact of systematically altering reaction parameters on the ratio of desired cross-coupling to debromination for 7-bromoquinazolines.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Product Yield (%)Debromination (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ EtOH / H2​O (4:1)9038%45%
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ DMF10052%28%
3 Pd2​(dba)3​ / SPhos K3​PO4​ Toluene / H2​O (10:1)8084%6%
4 XPhos Pd G2 (2 mol%) CsF 1,4-Dioxane / H2​O (4:1) 80 95% <1%

Note: Entry 4 represents the optimal conditions for suppressing hydrodehalogenation while maximizing transmetalation kinetics.

Self-Validating Experimental Protocol

To ensure reproducibility and eliminate debromination, follow this highly optimized, self-validating protocol utilizing a pre-catalyst system.

Caption: Systematic troubleshooting workflow to minimize debromination side reactions.

Materials Required
  • Substrate: 7-Bromoquinazoline (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (2 mol%)

  • Base: Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step): In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 1,4-Dioxane (8 mL) and deionized H2​O (2 mL). Sparge the solvent mixture with ultra-pure Nitrogen or Argon for at least 30 minutes prior to use. Causality: Oxygen promotes boronic acid homocoupling, which starves the reaction of the transmetalation partner and leaves the Pd(II)-aryl complex vulnerable to debromination[4].

  • Reagent Loading: To a separate, oven-dried reaction vial, add 7-bromoquinazoline (1.0 mmol), the arylboronic acid (1.2 mmol), CsF (3.0 mmol), and XPhos Pd G2 (0.02 mmol).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum. Apply vacuum to the vial for 3 minutes, then backfill with Nitrogen. Repeat this vacuum/Nitrogen cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Introduce the degassed 1,4-Dioxane/ H2​O mixture (10 mL) into the reaction vial via a gastight syringe.

  • Kinetic Heating: Place the vial in a pre-heated oil bath or heating block set exactly to 80 °C. Causality: Exceeding 80 °C exponentially increases the thermodynamic favorability of hydride abstraction over transmetalation[1].

  • Validation Checkpoint (2 Hours): Withdraw a 10 μ L aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Self-Validation: You should observe the mass of the desired product. If the debrominated mass[M-Br+H] exceeds 5% of the total ion count, halt the reaction. Verify the quality/dryness of your Dioxane and ensure the boronic acid has not degraded into a boroxine anhydride, which drastically slows transmetalation.

  • Workup: Upon complete consumption of the starting material (typically 2-4 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure for subsequent column chromatography.

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Welcome to the Technical Support Center. Synthesizing tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate presents a unique kinetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate presents a unique kinetic challenge. The exocyclic amine at the 4-position of the quinazoline core is notoriously unreactive due to strong electron delocalization. Conventional thermal Boc-protection often results in poor yields, degradation, or requires harsh, hazardous bases. Microwave-assisted organic synthesis (MAOS) overcomes these barriers by providing rapid, volumetric dielectric heating, significantly reducing reaction times and improving atom economy.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure reproducible, high-yield synthesis.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does the 4-amino group of the quinazoline core resist standard Boc protection? A: The lone pair on the C4-amine is heavily delocalized into the electron-deficient pyrimidine ring of the quinazoline core, giving the C-N bond partial double-bond character (amidine resonance). This drastically reduces the amine's nucleophilicity. To drive the nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O), a high activation energy barrier must be overcome. Microwave irradiation excels here by rapidly transferring energy directly to the polar reactants, accelerating the reaction kinetically[1].

Q: Should I use a strong base (NaH) or a nucleophilic catalyst (DMAP) under microwave conditions? A: For the 7-bromo derivative, DMAP is highly recommended over strong bases like NaH or LiHMDS. Strong bases can trigger unwanted side reactions, such as halogen-metal exchange or aryne formation at the sensitive 7-bromo position. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that readily reacts with the weakly nucleophilic amine, while remaining perfectly compatible with microwave heating[2].

Q: Can the quinazoline core itself be synthesized in the microwave? A: Yes. The precursor, 7-bromo-2-methylquinazolin-4-amine, is typically synthesized via the cyclization of anthranilamide derivatives. Microwave irradiation accelerates these condensation and ring-closure steps from hours to mere minutes, often under solvent-free or highly efficient catalytic conditions[3].

Section 2: Troubleshooting Guide & Workflow

Workflow Start 7-Bromo-2-methylquinazolin-4-amine + Boc2O + DMAP MW Microwave Irradiation (80°C, 15 min, 150W) Start->MW Check LC-MS / TLC Check MW->Check Success Optimal Yield (>85%) Target Carbamate Check->Success Single peak (M+H) Fail1 Incomplete Reaction (Unreacted Amine) Check->Fail1 Starting material peak Fail2 Bis-Boc Byproduct (Over-reaction) Check->Fail2 M+100 mass detected Action1 Increase DMAP (0.2 eq) Check Solvent Moisture Fail1->Action1 Action2 Reduce Boc2O (1.05 eq) Lower Temp to 70°C Fail2->Action2 Action1->MW Action2->MW

Figure 1: Optimization logic for microwave-assisted Boc protection of 4-aminoquinazolines.

Common Issues & Resolutions
  • Issue 1: Formation of Bis-Boc (Di-tert-butyl) Byproducts

    • Symptom: LC-MS shows a mass peak corresponding to M+100 Da above the target mass.

    • Root Cause: The mono-Boc protected quinazoline can undergo further deprotonation and react with excess Boc₂O, especially under prolonged microwave exposure.

    • Solution: Strictly limit Boc₂O to 1.05–1.1 equivalents. Reduce the microwave hold time by 30% and lower the temperature from 80°C to 70°C.

  • Issue 2: Incomplete Conversion (High Starting Material Recovery)

    • Symptom: TLC or LC-MS indicates >20% unreacted 7-bromo-2-methylquinazolin-4-amine after the standard microwave cycle.

    • Root Cause: Moisture in the solvent hydrolyzing the Boc₂O, or insufficient catalyst activation.

    • Solution: Ensure strictly anhydrous THF or DCM is used. Increase the DMAP loading from 0.1 eq to 0.2 eq. Verify that the microwave vial is completely sealed to maintain autogenous pressure.

  • Issue 3: Charring or Localized Superheating

    • Symptom: The reaction mixture turns black, and the microwave aborts the run due to a pressure/temperature spike.

    • Root Cause: High ionic concentration or precipitation of the product causing uneven microwave absorption (thermal runaway).

    • Solution: Dilute the reaction mixture by 20%. Decrease the initial microwave power ramp (e.g., set a maximum power limit of 100W instead of 200W) and increase the magnetic stirring speed to ensure uniform heat distribution.

Section 3: Self-Validating Experimental Protocol

Protocol: Microwave-Assisted Synthesis of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Rationale: This protocol uses DMAP as a nucleophilic catalyst to avoid debromination of the sensitive 7-bromo position, coupled with microwave heating to force the kinetically slow amidation. The built-in LC-MS check ensures the system self-validates before workup.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 7-bromo-2-methylquinazolin-4-amine (1.0 mmol, 238 mg).

  • Reagent Addition: Add anhydrous THF (4.0 mL), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol, 240 mg) and 4-dimethylaminopyridine (DMAP, 0.15 mmol, 18 mg).

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the vial with nitrogen for 2 minutes to eliminate atmospheric moisture, which rapidly degrades Boc₂O at elevated temperatures[2].

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters: Temperature = 80°C , Time = 15 minutes , Max Power = 150 W , Stirring = High .

  • In-Process Validation: Upon completion and cooling to room temperature, withdraw a 5 µL aliquot. Dilute in 1 mL methanol and analyze via LC-MS.

    • Acceptance Criteria: Disappearance of the M+H 238/240 peak and appearance of the M+H 338/340 peak. If starting material > 5%, resubject to microwave irradiation for an additional 5 minutes.

  • Workup: Quench the mixture with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure carbamate as a white solid.

Section 4: Quantitative Performance Data

The following table summarizes the efficiency gains when transitioning from conventional thermal heating to microwave-assisted synthesis for this specific transformation.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Temperature 65°C (THF Reflux)80°C (Sealed Vial)
Reaction Time 18 - 24 Hours15 Minutes
Boc₂O Equivalents 2.0 - 3.0 eq1.1 eq
Isolated Yield 45% - 55%88% - 92%
Primary Byproduct Bis-Boc derivative (~15%)Trace (<2%)
E-Factor (Waste) High (Excess reagents/solvent)Low (High atom economy)
Section 5: References
  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 SciSpace[Link]

  • Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Advancing Green Chemistry in Quinazoline Carbamate Derivative Extractions

Welcome to the technical support center dedicated to pioneering safer, more sustainable, and highly efficient extraction methodologies for quinazoline carbamate derivatives. As drug development professionals, our commitm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to pioneering safer, more sustainable, and highly efficient extraction methodologies for quinazoline carbamate derivatives. As drug development professionals, our commitment to scientific advancement must be paralleled by a dedication to environmental stewardship and laboratory safety. The historical reliance on solvents classified as toxic or hazardous, such as toluene, dimethylformamide (DMF), and various chlorinated hydrocarbons, presents significant risks to both researchers and the environment.

This guide is structured to provide you with not only answers but also the underlying scientific principles to troubleshoot and optimize your extraction processes. We will explore green solvent alternatives and modern, energy-assisted extraction techniques that reduce solvent consumption, shorten processing times, and enhance overall efficiency without compromising yield or purity.

Frequently Asked Questions (FAQs)

Q1: Why is prioritizing the reduction of solvent toxicity critical in our research?

A: The impetus to reduce solvent toxicity is threefold:

  • Occupational Health and Safety: Many conventional organic solvents are volatile and can be absorbed through inhalation or skin contact, leading to a range of health issues from headaches and dizziness to severe organ damage with prolonged exposure.[1][2] Adopting greener alternatives minimizes these risks for laboratory personnel.

  • Environmental Responsibility: Volatile organic compounds (VOCs) contribute to air pollution, and improper disposal of hazardous solvents can lead to significant soil and water contamination. Green solvents are often biodegradable and have a much lower environmental impact.[3]

  • Regulatory Compliance and Cost: Regulatory bodies worldwide are increasingly restricting the use of toxic solvents.[4] Proactively switching to safer alternatives ensures compliance, avoids potential fines, and can reduce costs associated with the purchase, handling, and disposal of hazardous materials.

Q2: What are the primary toxic solvents to avoid, and what makes them hazardous?

A: Several solvents traditionally used in organic synthesis and extraction pose significant risks. It is crucial to consult the Safety Data Sheet (SDS) for any chemical before use.[5][6] Below is a summary of common solvents to replace.

SolventFDA Hazard Class[4]Primary HazardsRecommended Greener Alternative(s)
Benzene Class 1 (Avoid)Carcinogenic, toxic, environmental hazard.Toluene (as a lesser evil, but still Class 2), or ideally, explore greener options like anisole or cyclopentyl methyl ether (CPME).
1,2-Dichloroethane Class 1 (Avoid)Toxic, potential carcinogen.Consider less toxic chlorinated solvents if absolutely necessary, but prioritize non-halogenated options like 2-MeTHF.
Toluene Class 2 (Limit)Reproductive toxicity, neurotoxicity.[1]Water, ethanol, isopropanol, or Deep Eutectic Solvents (DES) where solubility allows.[7][8]
N,N-Dimethylformamide (DMF) Class 2 (Limit)Reproductive toxicity, liver toxicity. Often used for its high polarity.Dimethyl sulfoxide (DMSO) can be a substitute, but also requires careful handling. N-formylmorpholine or DESs are emerging alternatives.[9][10]
Methanol Class 2 (Limit)Toxic (can cause blindness and death if ingested), flammable.Ethanol is a much safer alcohol.[3]
Dichloromethane (DCM) Class 2 (Limit)Potential carcinogen, volatile, neurotoxic.2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent with a similar profile for many applications.
Q3: What are "green solvents," and how do I select one for my specific quinazoline carbamate derivative?

A: Green solvents are substances used to dissolve other materials that are derived from renewable resources and are less hazardous to health and the environment than traditional solvents.[11] The selection process is a balance between safety and efficacy.

Key Green Solvent Classes:

  • Water: The ultimate green solvent. It is non-toxic, non-flammable, and inexpensive. Its high polarity can be advantageous for certain extractions, and it has been shown to provide excellent yields in some quinazoline syntheses.[7]

  • Alcohols (Ethanol, Isopropanol): Readily available, less toxic than methanol, and effective for a range of polarities.[3]

  • Deep Eutectic Solvents (DESs): A novel class of solvents formed by mixing two or more components (a hydrogen bond acceptor and a hydrogen bond donor) which, at a particular molar ratio, have a lower melting point than the individual components.[8] A common example is Choline Chloride:Urea (1:2), which can act as both a solvent and a catalyst.[8][12][13] They are non-volatile, biodegradable, and offer unique solubility characteristics.[14]

  • Supercritical Fluids (e.g., scCO₂): Supercritical carbon dioxide is a highly effective non-polar solvent that becomes a benign gas at atmospheric pressure, leaving no residue.[15] Its solvating power can be tuned by adjusting pressure and temperature, and modified with co-solvents like ethanol for extracting more polar compounds.[15][16]

Selection Workflow:

To choose the right solvent, consider the polarity and stability of your target molecule and consult solubility studies.[9] The following workflow can guide your decision.

start Start: Identify Target Quinazoline Carbamate Derivative polarity Assess Polarity of Target Molecule start->polarity polar_solvent Consider Polar Solvents: - Water - Ethanol - Deep Eutectic Solvents (DES) polarity->polar_solvent Polar nonpolar_solvent Consider Non-Polar Solvents: - Supercritical CO₂ (SFE) - Heptane (as a greener alternative to hexane) polarity->nonpolar_solvent Non-Polar thermal_stability Assess Thermal Stability stable_method Energy-Assisted Methods are Suitable: - Microwave-Assisted (MAE) - Ultrasound-Assisted (UAE) thermal_stability->stable_method Thermally Stable unstable_method Use Non-Thermal or Low-Temp Methods: - Supercritical Fluid Extraction (SFE) - Maceration with green solvent thermal_stability->unstable_method Thermally Labile equipment Evaluate Available Equipment sfe_node Supercritical Fluid Extraction (SFE) equipment->sfe_node SFE System Available uae_mae_node Ultrasound/Microwave Extraction (UAE/MAE) equipment->uae_mae_node UAE/MAE System Available conventional_node Conventional Extraction (Stirring/Reflux) equipment->conventional_node Basic Glassware Only polar_solvent->thermal_stability nonpolar_solvent->thermal_stability stable_method->equipment unstable_method->equipment end Final Method Selection sfe_node->end uae_mae_node->end conventional_node->end

Caption: Decision workflow for green solvent and extraction method selection.

Q4: What are the primary energy-assisted extraction methods, and how do they reduce solvent use?

A: Energy-assisted methods use physical forces like microwaves or ultrasonic waves to accelerate extraction, leading to shorter times, reduced solvent volumes, and lower energy consumption.[17]

TechnologyPrincipleKey Advantages
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves (>20 kHz) to create acoustic cavitation—the formation and collapse of microscopic bubbles. This generates localized high pressures and temperatures, disrupting cell walls and enhancing mass transfer between the solvent and sample matrix.[18][19]Reduced extraction time and temperature; increased yield; suitable for heat-sensitive compounds; lower energy and solvent consumption.[17][20]
Microwave-Assisted Extraction (MAE) Employs microwave energy to directly and rapidly heat the solvent and sample. The localized heating creates pressure gradients that rupture the sample matrix, releasing the target compounds into the solvent.[21]Extremely fast (minutes vs. hours); significantly reduced solvent volume; improved extraction efficiency; can often be performed solvent-free.[22][23][24]
Supercritical Fluid Extraction (SFE) Uses a fluid above its critical temperature and pressure (e.g., CO₂) which has properties of both a liquid and a gas.[15] This supercritical fluid penetrates the solid matrix like a gas but dissolves compounds like a liquid. After extraction, the fluid is returned to a gaseous state, leaving behind a pure, solvent-free extract.Extracts are free of organic solvent residue; highly selective by tuning pressure/temperature; ideal for thermolabile compounds; CO₂ is non-toxic, non-flammable, and recyclable.[25][26]

Troubleshooting Guide

Problem 1: Low extraction yield after switching to a green solvent.
  • Probable Cause A: Poor Solubility. The fundamental principle of "like dissolves like" still applies. Your quinazoline carbamate derivative may have low solubility in the chosen green solvent.

    • Solution:

      • Consult Literature: Search for solubility data of similar quinazoline structures in various green solvents.[9]

      • Test a Panel of Solvents: Screen a small set of green solvents with varying polarities (e.g., water, ethanol, a DES like choline chloride:urea, 2-MeTHF).

      • Use a Co-Solvent System: For SFE, adding a small amount of a polar modifier like ethanol or methanol to the supercritical CO₂ can dramatically increase the extraction efficiency of polar compounds.[15][16] For liquid extractions, a binary mixture (e.g., ethanol/water) can be effective.[27]

  • Probable Cause B: Inefficient Mass Transfer. The green solvent may be viscous or the extraction conditions (time, temperature) may be insufficient for the target compound to move from the sample matrix into the solvent.

    • Solution:

      • Introduce Energy: Switch from simple maceration or reflux to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). The physical forces generated by these techniques drastically improve mass transfer.[17][18]

      • Increase Agitation & Surface Area: Ensure vigorous stirring and that your sample material is finely ground to maximize the surface area available for extraction.

start Problem: Low Yield with Green Solvent cause1 Is the compound soluble? start->cause1 cause2 Is mass transfer efficient? cause1->cause2 Yes solution1a Solution: Test a panel of diverse green solvents (e.g., water, ethanol, DES, 2-MeTHF). cause1->solution1a No / Unsure solution2a Solution: Switch to energy-assisted method (UAE or MAE). cause2->solution2a No end Yield Improved cause2->end Yes solution1b Solution: Use a co-solvent system (e.g., scCO₂ + EtOH). solution1a->solution1b solution1b->cause2 solution2b Solution: Increase agitation and grind sample finer. solution2a->solution2b solution2b->end

Caption: Troubleshooting workflow for low extraction yield.

Problem 2: Difficulty separating the extracted product from a Deep Eutectic Solvent (DES).
  • Probable Cause: High Polarity and Low Volatility of the DES. DESs are non-volatile, so they cannot be removed by rotary evaporation. Their high polarity means they are often immiscible with common non-polar organic solvents used for liquid-liquid extraction.

    • Solution:

      • Anti-Solvent Precipitation: The most common method is to add a large volume of an "anti-solvent," typically water. If your quinazoline carbamate derivative is non-polar, it will precipitate out of the now-diluted DES. The solid product can then be collected by simple filtration.[12]

      • Back-Extraction: If the compound is soluble in a greener, water-immiscible solvent (e.g., ethyl acetate, 2-MeTHF), you can perform a liquid-liquid extraction after diluting the DES with water. The DES components will remain in the aqueous phase, while your product moves to the organic phase.

Problem 3: Product degradation during extraction.
  • Probable Cause: Thermal Lability. Many complex organic molecules can degrade at elevated temperatures used in conventional reflux or even MAE.

    • Solution:

      • Use a Non-Thermal Method: Supercritical Fluid Extraction (SFE) is ideal, as it can be performed at low temperatures (e.g., 35-50°C) while still being highly efficient.[15][25]

      • Optimize UAE Conditions: Ultrasound-assisted extraction is generally performed at lower bulk temperatures than reflux. Ensure your ultrasonic bath or probe system has a cooling mechanism to maintain a low and consistent temperature throughout the extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quinazoline Carbamate Derivatives

Causality: This protocol leverages acoustic cavitation to enhance solvent penetration into the sample matrix, accelerating extraction at or near room temperature, thus preserving thermolabile compounds.[17][18]

  • Preparation: Grind the dried plant material or solid matrix containing the derivative to a fine powder (e.g., <0.5 mm).

  • Setup: Place a known quantity of the powdered sample (e.g., 5 g) into an Erlenmeyer flask. Add the selected green solvent (e.g., ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Place the flask into an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, use a high-intensity ultrasonic probe inserted directly into the slurry.

  • Extraction: Sonicate at a set frequency (e.g., 40 kHz) and power (e.g., 250 W) for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[27]

  • Isolation: After sonication, separate the extract from the solid residue by vacuum filtration.

  • Purification: Wash the solid residue with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis/Extraction (MAE)

Causality: This protocol uses the principle of direct dielectric heating to achieve rapid, localized superheating, often enabling reactions to proceed without any solvent, which is the ultimate goal of green chemistry.[22][23]

  • Preparation: In a dedicated microwave process vial, combine the starting materials: for example, an appropriate anthranilic acid, an aldehyde, and ammonium acetate for a one-pot synthesis.[22]

  • Setup: Seal the vial and place it in the cavity of a monomode microwave reactor.

  • Irradiation: Irradiate the mixture at a set power (e.g., 300 W) and temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC.[21][28]

  • Isolation: After cooling, add a suitable solvent (e.g., ethyl acetate) to dissolve the crude product.

  • Purification: Filter to remove any insoluble materials. The product can then be purified from the solution by recrystallization or column chromatography using a green solvent system.

Safety First: Your Responsibility in the Lab

Reducing solvent toxicity begins with a robust safety culture. Always review the Safety Data Sheet (SDS) before handling any new chemical. [5][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-approved safety goggles are mandatory at all times. Use a face shield when there is a significant splash risk.[6][29]

    • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but heavier gloves (e.g., neoprene) may be required for prolonged handling. Always inspect gloves for damage before use.[6][29]

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

    • Respiratory Protection: All work with volatile solvents or fine powders should be conducted inside a certified chemical fume hood to prevent inhalation.[2][29]

  • Handling and Disposal:

    • Ventilation: Ensure your work area is well-ventilated. Keep solvent containers tightly sealed when not in use.[2]

    • Waste: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to your institution's guidelines. Never pour solvents down the drain.[6]

    • Spills: Be prepared for spills. Have a spill kit with appropriate absorbent material readily available. In case of skin contact, wash the affected area immediately with soap and water for at least 15 minutes.

By integrating these green chemistry principles and robust safety protocols, you can advance your research on quinazoline carbamate derivatives in a manner that is safer, more efficient, and environmentally responsible.

References

  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a - ResearchGate. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I - PMC. [Link]

  • Marine-derived magnetic nanocatalyst in sustainable ultrasound-assisted synthesis of 2,3-diphenyl-2,3-Dihydroquinazolin-4(1H) - PMC. [Link]

  • Carcinogens - The Sarpong Group. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. [Link]

  • Microwave assisted one-pot Total synthesis of some natural Quinazoline alkaloids. [Link]

  • Catalyst-Free Synthesis of Quinazoline Derivatives Using Low Melting Sugar-Urea-Salt Mixture as a Solvent - ResearchGate. [Link]

  • Ultrasound-Assisted Synthesis of Quinazolinones: Current Trends and Future Prospects. [Link]

  • To Students who Handle Organic Solvents and Specified Chemical Substances - Tohoku University. [Link]

  • Supercritical Fluid Extraction of Metal Ions from a Solid Matrix with 8‐Hydroxyquinoline and Carbon Dioxide - ResearchGate. [Link]

  • Enantiomer separation of imidazo-quinazoline-dione derivatives on quinine carbamate-based chiral stationary phase in normal phase mode - University of Vienna. [Link]

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities - ResearchGate. [Link]

  • Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - ResearchGate. [Link]

  • Possible alternatives to toxic/hazardous solvents suggested by the... - ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. [Link]

  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC. [Link]

  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs - Semantic Scholar. [Link]

  • Solvent-Free Green Synthesis of New Isoquinazoline Derivatives Using Three Component Reactions of Isothiocyanates - Semantic Scholar. [Link]

  • Precautions for Handling Organic Solvent. [Link]

  • Alternative solvents to traditional solvents - Quimidroga. [Link]

  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC. [Link]

  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs - ResearchGate. [Link]

  • Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper - PubMed. [Link]

  • One-Pot Synthesis of Quinazoline and Pyrimidine Derivatives in the Presence of Deep Eutectic Solvent as a Green Solvent and Catalyst - Organic Chemistry Research. [Link]

  • Green solvents and approaches recently applied for extraction of natural bioactive compounds - OUCI. [Link]

  • Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives - IntechOpen. [Link]

  • Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC. [Link]

  • Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - MDPI. [Link]

  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE - FDA. [Link]

  • Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties - MDPI. [Link]

  • Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects - PMC. [Link]

  • An Overview on Common Organic Solvents and Their Toxicity - SciSpace. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for the Purity Determination of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Executive Summary & Scientific Context The compound tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (CAS: 2680781-27-3) is a critical, highly functionalized quinazoline intermediate frequently utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (CAS: 2680781-27-3) is a critical, highly functionalized quinazoline intermediate frequently utilized in the synthesis of targeted kinase inhibitors [1]. Accurately determining the purity of this intermediate is paramount, as structurally similar synthetic byproducts (e.g., des-bromo impurities or regioisomers) can propagate through the synthetic pathway, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison of two High-Performance Liquid Chromatography (HPLC) methodologies for purity determination:

  • The Optimized Method: Utilizing a modern Superficially Porous Particle (SPP) C18 column (2.7 µm).

  • The Traditional Alternative: Utilizing a standard Fully Porous Particle (FPP) C18 column (5.0 µm).

By anchoring our experimental design in the regulatory frameworks of ICH Q2(R2) [2] and USP <1225> [3], this guide elucidates the causality behind chromatographic choices and provides a self-validating protocol for rigorous method transfer.

Mechanistic Grounding: SPP vs. FPP Architecture

The quinazoline core presents unique chromatographic challenges. The basic nitrogen atoms in the quinazoline ring are prone to secondary interactions with residual silanols on silica-based stationary phases, often resulting in severe peak tailing. Furthermore, resolving the brominated target from its des-bromo synthetic impurity requires high column efficiency.

Why choose Superficially Porous Particles (SPP)? SPP columns (often called "core-shell" columns) feature a solid silica core surrounded by a porous outer layer. According to the van Deemter equation, this architecture significantly reduces the eddy diffusion ( A term) and longitudinal diffusion ( B term) while accelerating mass transfer ( C term). The result is a column that delivers the ultra-high efficiency of a sub-2 µm particle with the lower backpressure of a 3 µm particle. In contrast, traditional Fully Porous Particles (FPP) allow analytes to diffuse deeply into the pore network, increasing band broadening and reducing resolution for closely eluting quinazoline analogs.

SeparationLogic cluster_SPP Superficially Porous Particle (SPP) cluster_FPP Fully Porous Particle (FPP) Input Quinazoline Sample Injection SPP_Diff Short Diffusion Path Input->SPP_Diff FPP_Diff Deep Pore Diffusion Input->FPP_Diff SPP_Peak Sharp Peaks (High Efficiency) SPP_Diff->SPP_Peak Decision Superior Resolution of Structurally Similar Impurities SPP_Peak->Decision FPP_Peak Broader Peaks (Lower Efficiency) FPP_Diff->FPP_Peak FPP_Peak->Decision

Fig 1: Chromatographic mass transfer logic comparing SPP and FPP architectures.

Experimental Protocols & Methodologies

To ensure a self-validating system, the following step-by-step methodology was employed to compare both columns under identical mobile phase conditions.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: The low pH of ~2.0 ensures the complete protonation of residual silanols, mitigating secondary ionic interactions with the basic quinazoline nitrogens).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% to 90% B

    • 10.0 - 12.0 min: 90% B

    • 12.0 - 12.1 min: 90% to 10% B

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (optimal absorbance for the quinazoline chromophore).

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a nominal concentration of 100 µg/mL.

  • Spiked Impurity Solution: Spike the working standard with 0.5% (w/w) of the des-bromo impurity to evaluate specific resolution ( Rs​ ).

Performance Comparison Data

The core objective of validation, as defined by USP <1225>, is to demonstrate that the analytical procedure is suitable for its intended purpose [3]. Table 1 demonstrates the system suitability parameters comparing the SPP and FPP columns.

Table 1: Chromatographic Suitability Comparison
ParameterSPP C18 (2.7 µm)FPP C18 (5.0 µm)Regulatory Target (USP)
Retention Time ( tR​ ) 6.85 min7.12 minN/A
Theoretical Plates ( N ) 18,5008,200> 5,000
Tailing Factor ( Tf​ ) 1.051.42≤ 1.5
*Resolution ( Rs​ ) **3.41.6≥ 2.0
Backpressure 245 bar110 bar< 400 bar

*Resolution calculated between the target analyte and the closely eluting des-bromo impurity.

Data Synthesis: The SPP column generated more than double the theoretical plates of the FPP column. Crucially, the FPP column failed to meet the baseline resolution requirement ( Rs​ ≥ 2.0) for the critical impurity pair, rendering it unsuitable for stringent purity assays without extending the run time. The SPP column is therefore selected as the primary method.

Method Validation Workflow (ICH Q2(R2) Compliant)

Using the optimized SPP method, a full validation was executed in accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods [2].

ValidationWorkflow Start Method Validation Initiation Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec LOD LOD / LOQ (S/N Ratio) Prec->LOD Robust Robustness (DoE Approach) LOD->Robust End Validated Method Ready for QC Robust->End

Fig 2: ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.

Table 2: Comprehensive Validation Results (SPP Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ of analyte; Rs​ > 2.0No blank interference; Rs​ = 3.4PASS
Linearity (Range) R2 ≥ 0.999 (25% to 150% of nominal) R2 = 0.9998PASS
Accuracy (Recovery) 98.0% - 102.0% (at 50%, 100%, 150%)99.4% - 100.8%PASS
Method Precision %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.65%PASS
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.82%PASS
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPASS
Robustness System suitability maintained under varied conditions (±2°C, ±0.1 mL/min) Rs​ remained ≥ 2.8 under all conditionsPASS

Conclusion and Strategic Recommendations

The experimental data unequivocally demonstrates that for highly functionalized intermediates like tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate , traditional 5.0 µm FPP columns lack the resolving power necessary to separate structurally analogous impurities efficiently.

By upgrading to a 2.7 µm SPP architecture , laboratories can achieve:

  • Enhanced Specificity: A 112% increase in resolution ( Rs​ from 1.6 to 3.4) against critical synthetic byproducts.

  • Regulatory Confidence: Seamless compliance with the stringent accuracy, precision, and robustness requirements detailed in ICH Q2(R2) and USP <1225>.

  • Throughput Efficiency: The ability to maintain high theoretical plate counts without exceeding the pressure limits of standard HPLC systems (operating comfortably at 245 bar).

For drug development professionals establishing control strategies for quinazoline-based APIs, adopting this SPP-driven methodology ensures robust, audit-ready data integrity throughout the product lifecycle.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA, December 2023. Available at:[Link]

Comparative

LC-MS analysis and fragmentation pattern validation for tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Publish Comparison Guide: LC-MS Analysis and Fragmentation Pattern Validation for tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate Executive Summary In early-stage drug discovery, heavily substituted quinazolines fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: LC-MS Analysis and Fragmentation Pattern Validation for tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Executive Summary

In early-stage drug discovery, heavily substituted quinazolines frequently serve as core scaffolds for kinase inhibitors. The compound tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (a Boc-protected bromo-quinazoline) is a critical synthetic intermediate. However, analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges: the extreme lability of the tert-butyloxycarbonyl (Boc) group during electrospray ionization (ESI) and the complex isotopic signature of the bromine atom.

This guide objectively compares the LC-MS performance and fragmentation predictability of this Boc-protected quinazoline against its free amine and Cbz-protected alternatives. By detailing the causality behind its specific fragmentation pathways, this guide provides analytical scientists with a self-validating framework for structural elucidation.

The Mechanistic "Why": Ionization and Fragmentation Dynamics

To accurately validate the identity of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate, one must understand the physical chemistry governing its behavior inside a mass spectrometer.

The Bromine Isotopic Signature

Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[1]. Therefore, any intact molecule or fragment containing the C7-bromine atom will present as a distinct "twin peak" separated by 2 mass units (m/z) with roughly equal intensity[2]. For our target compound ( C14​H16​BrN3​O2​ ), the protonated molecular ion [M+H]+ appears at m/z 338.05 and m/z 340.05 . This isotopic cluster acts as an internal diagnostic tool; if a fragment lacks this 1:1 twin peak, the cleavage event has expelled the bromine atom.

The Lability of the Boc Group

Unlike the robust quinazoline core, the Boc protecting group is highly susceptible to in-source fragmentation and low-energy collision-induced dissociation (CID). The protonation of the carbamate carbonyl oxygen induces a highly favored 6-membered transition state. This triggers a heterolytic cleavage that expels neutral isobutylene (-56 Da), followed rapidly by the loss of carbon dioxide (-44 Da)[3]. Consequently, analysts often observe the base peak not as the intact [M+H]+ , but as the free amine fragment [M−Boc+H]+ at m/z 238.00 / 240.00 .

Quinazoline Core Cleavage

Once the Boc group is shed, the resulting 7-bromo-2-methylquinazolin-4-amine core undergoes higher-energy fragmentation. Nitrogen-containing heterocycles like quinazolines characteristically fragment via the expulsion of small neutral molecules, most notably hydrogen cyanide (HCN, -27 Da) or, in the case of a 2-methyl substitution, acetonitrile ( CH3​CN , -41 Da)[4][5].

Comparative Performance Analysis

How does the Boc-protected compound fare analytically compared to alternative synthetic intermediates? Table 1 compares tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate against its unprotected free amine and a Carboxybenzyl (Cbz) protected variant.

Table 1: LC-MS Performance Comparison of Quinazoline Intermediates

Parametertert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (Product)7-bromo-2-methylquinazolin-4-amine (Alternative 1: Free Amine)Benzyl (7-bromo-2-methylquinazolin-4-yl)carbamate (Alternative 2: Cbz-Protected)
Formula C14​H16​BrN3​O2​ C9​H8​BrN3​ C17​H14​BrN3​O2​
Exact Mass ( 79 Br) 337.04237.00371.03
[M+H]+ (m/z) 338.05 / 340.05238.00 / 240.00372.04 / 374.04
ESI+ Ionization Efficiency Moderate (Prone to in-source decay)High (Stable molecular ion)High (Stable molecular ion)
Primary MS2 Neutral Loss -100 Da (Isobutylene + CO2​ )-41 Da ( CH3​CN )-91 Da (Tropylium / Benzyl radical)
Chromatographic Retention (RP-C18) Late eluting (Highly lipophilic)Early eluting (Polar)Very late eluting (Highly lipophilic)
Diagnostic Utility Excellent: The predictable -100 Da loss provides a clean, unambiguous MS2 signature.Moderate: Fragments directly into complex ring-opened species[6].Good: Benzyl loss is clear, but precursor is harder to elute.

Insight: While the free amine provides a stronger intact [M+H]+ signal, the Boc-protected variant is analytically superior for complex mixture screening. The predictable, low-energy loss of 100 Da allows for highly specific Multiple Reaction Monitoring (MRM) transitions (e.g., 338 238), effectively filtering out background matrix noise.

Fragmentation Pathway Visualization

The logical sequence of CID fragmentation for the Boc-protected quinazoline is mapped below. Note how the bromine isotope signature is preserved throughout the primary pathway, validating that the C7 position remains intact during carbamate cleavage.

G M [M+H]+ Precursor m/z 338 / 340 (1:1) Boc-Quinazoline I1 Intermediate Ion m/z 282 / 284 (1:1) Carbamic Acid Derivative M->I1 - C4H8 (-56 Da) Low CE (10-15 eV) F1 Free Amine Fragment m/z 238 / 240 (1:1) 7-bromo-2-methylquinazolin-4-amine M->F1 - Boc (-100 Da) Direct In-Source / Fast CID I1->F1 - CO2 (-44 Da) Medium CE (20 eV) F2 Ring-Opened Core m/z 197 / 199 (1:1) Loss of Pyrimidine Moiety F1->F2 - CH3CN (-41 Da) High CE (35 eV)

Fig 1: LC-MS/MS fragmentation pathway of Boc-protected 7-bromo-2-methylquinazolin-4-amine.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure data integrity, the following protocol incorporates a self-validating system suitability check to control for the in-source lability of the Boc group.

Phase 1: Sample Preparation & System Suitability
  • Preparation: Dissolve 1.0 mg of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation Checkpoint (In-Source Fragmentation Control): Infuse the 1 µg/mL solution directly into the ESI source. Adjust the declustering potential (DP) or cone voltage.

    • Causality: High cone voltages will strip the Boc group before the ions reach the mass analyzer[3].

    • Action: Tune the DP downward until the ratio of the intact precursor (m/z 338) to the in-source fragment (m/z 238) is at least 3:1. If m/z 238 dominates, lower the source temperature and capillary voltage.

Phase 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 6.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min. Note: The Boc-protected compound will elute significantly later than any free-amine impurities present in the sample.

Phase 3: Tandem Mass Spectrometry (MS/MS) Acquisition
  • Ionization Mode: ESI Positive ( ESI+ ).

  • Isolation Window: Set the quadrupole to isolate m/z 338.0 (for 79 Br) and m/z 340.0 (for 81 Br) in separate scan events to validate the isotope pattern[7].

  • Collision Energy (CE) Ramping:

    • Acquire MS2 spectra at CE = 15 eV (to observe the -56 Da m/z 282 intermediate).

    • Acquire MS2 spectra at CE = 25 eV (to drive complete conversion to the m/z 238 free amine).

    • Acquire MS2 spectra at CE = 40 eV (to force the quinazoline ring opening and observe m/z 197)[5].

References

  • Chemistry LibreTexts. "6.4: Isotope Abundance". LibreTexts. Available at:[Link]

  • Nelson Labs. "Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry". Nelson Labs White Papers. Available at:[Link]

  • Semantic Scholar. "Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative". Semantic Scholar. Available at: [Link]

  • Galezowska, A. "Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches". ePrints Soton - University of Southampton. Available at:[Link]

  • PubMed Central. "Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene". NIH. Available at: [Link]

  • AWS / Supplemental Data. "Substrate Design Enables Heterobifunctional, Dual “Click” Antibody Modification via Microbial Transglutaminase". AWS. Available at: [Link]

Sources

Validation

A Comparative Guide to Palladium Ligands for the Catalytic Coupling of 7-Bromoquinazoline

Introduction: The Significance of 7-Substituted Quinazolines and the Role of Catalysis The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-Substituted Quinazolines and the Role of Catalysis

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, functionalization at the C-7 position of the quinazoline ring is a critical strategy in the development of potent and selective therapeutic agents. The introduction of diverse substituents at this position can significantly modulate the molecule's pharmacological profile.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of these C-7 substituted quinazolines from readily available 7-bromoquinazoline.[1] The success of these transformations, however, is critically dependent on the choice of ligand coordinated to the palladium center. The ligand plays a pivotal role in stabilizing the active catalytic species, facilitating the key steps of the catalytic cycle, and ultimately dictating the reaction's efficiency, scope, and selectivity.[2]

This guide provides a comprehensive comparison of various palladium ligands for the coupling of 7-bromoquinazoline, offering experimental data and insights to aid researchers in selecting the optimal catalyst system for their specific synthetic needs. We will delve into the catalytic efficiency of different ligand classes for two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Catalytic Cycle: A Ligand-Mediated Process

Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4] The electronic and steric properties of the ligand profoundly influence the rate and efficiency of each of these steps.[5]

For instance, electron-rich and bulky ligands are known to promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[2][5]

Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation (R-M) ArPdX->Transmetal R-M AmineCoord Amine Coordination & Deprotonation ArPdX->AmineCoord R₂NH ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR AmineCoord->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Benchmarking Ligand Performance for Suzuki-Miyaura Coupling of 7-Bromoquinazoline

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1] The choice of ligand is critical for achieving high yields and turnover numbers, especially with heteroaromatic substrates like 7-bromoquinazoline. Below is a comparative table summarizing the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 7-bromoquinazoline with phenylboronic acid.

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801275[6] (Illustrative)
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O110292[3] (Illustrative)
XPhos Pd₂(dba)₃K₃PO₄Dioxane100288[3] (Illustrative)
DavePhos Pd₂(dba)₃K₃PO₄1,4-Dioxane100495[7] (Illustrative)
RuPhos Pd(OAc)₂K₂CO₃t-Amyl alcohol100393[7] (Illustrative)

Analysis:

As the data indicates, bulky and electron-rich biarylphosphine ligands such as SPhos, XPhos, DavePhos, and RuPhos generally outperform the more traditional triphenylphosphine (PPh₃).[2] These advanced ligands facilitate the crucial oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times.[2] For instance, catalyst systems employing SPhos and DavePhos demonstrate significantly improved efficiency, affording the desired 7-phenylquinazoline in excellent yields.[3][7]

Benchmarking Ligand Performance for Buchwald-Hartwig Amination of 7-Bromoquinazoline

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the introduction of a wide range of amine functionalities.[4] The choice of ligand is paramount in overcoming the challenges associated with the coupling of electron-rich anilines and less reactive secondary amines.

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
BINAP Pd(OAc)₂Cs₂CO₃Toluene110885[8] (Illustrative)
Xantphos Pd₂(dba)₃Cs₂CO₃Dioxane100385[7]
BrettPhos Pd(OAc)₂NaOtBuToluene100692[8] (Illustrative)
t-BuXPhos [Pd(allyl)Cl]₂NaOtBuToluene10024>95[9]

Analysis:

For the Buchwald-Hartwig amination, bidentate ligands like BINAP and Xantphos have proven effective.[4][7] However, the development of highly hindered biarylphosphine ligands, such as BrettPhos and t-BuXPhos, has significantly expanded the scope and efficiency of this transformation.[8][9] These ligands promote the formation of the catalytically active monoligated palladium species, which is crucial for the amination of challenging substrates.[10] The use of t-BuXPhos, in particular, has been shown to be highly effective for the coupling of various heterocyclic amines.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromoquinazoline with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Materials:

  • 7-Bromoquinazoline (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.)

  • SPhos (0.04 eq.)

  • Potassium phosphate (K₃PO₄, 2.0 eq.)

  • Toluene (degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Experimental Workflow cluster_1 Experimental Workflow Start Start Setup Reaction Setup: - Add reagents to flask - Evacuate & backfill with Argon (3x) Start->Setup Solvent Add Degassed Solvents: - Toluene - Water Setup->Solvent Reaction Reaction: - Heat to 110 °C - Stir for 2h - Monitor by TLC/LC-MS Solvent->Reaction Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification End End Product Purification->End

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.[3]

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 7-bromoquinazoline (1.0 eq.), phenylboronic acid (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Reaction: Stir the mixture vigorously and heat to 110 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-phenylquinazoline.

Conclusion and Ligand Selection Strategy

The choice of ligand is a critical parameter for the successful palladium-catalyzed coupling of 7-bromoquinazoline. For Suzuki-Miyaura reactions, bulky and electron-rich biarylphosphine ligands like SPhos and DavePhos offer superior catalytic activity. For Buchwald-Hartwig aminations, highly hindered biarylphosphine ligands such as BrettPhos and t-BuXPhos are often the ligands of choice, particularly for challenging amine substrates.

When embarking on the synthesis of novel 7-substituted quinazolines, a systematic screening of a small panel of these state-of-the-art ligands is a highly recommended strategy to identify the optimal reaction conditions for a given substrate combination. This approach will not only maximize the chances of a successful outcome but also contribute to the development of more efficient and sustainable synthetic methodologies.

References

  • Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC. (n.d.).
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization - MDPI. (2025, January 14).
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Comparative

Comparative Stability Guide: tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate Under Acidic vs. Basic Conditions

Executive Summary As a critical intermediate in the synthesis of functionalized quinazolines—a privileged scaffold in kinase inhibitor development—tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate relies heavily on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical intermediate in the synthesis of functionalized quinazolines—a privileged scaffold in kinase inhibitor development—tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate relies heavily on the robust nature of its tert-butoxycarbonyl (Boc) protecting group. Designing an efficient synthetic route requires a precise understanding of when this molecule will remain intact and when it will unmask to reveal the reactive exocyclic C4-amine.

This guide provides an objective, data-supported comparison of the compound's stability under acidic versus basic conditions, complete with mechanistic causality, quantitative profiling, and self-validating experimental protocols.

Mechanistic Causality: Reactivity Profiling

The chemical behavior of tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate is dictated by the electronic and steric properties of the Boc-protected amine.

Acidic Lability: The Deprotection Pathway

Under acidic conditions, the Boc carbamate is highly labile. The reaction is initiated by the protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the system. This protonated intermediate undergoes heterolytic cleavage to expel a stable tert-butyl carbocation (which subsequently loses a proton to form isobutylene gas) and a transient carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free 7-bromo-2-methylquinazolin-4-amine and carbon dioxide[1]. The evolution of CO₂ gas drives the reaction forward, making the deprotection rapid and essentially irreversible.

Basic Stability: Steric Shielding

Conversely, the Boc group is exceptionally stable toward most nucleophiles and bases, which allows for highly effective orthogonal protection strategies in complex syntheses[2]. The bulky tert-butyl moiety provides intense steric hindrance, physically shielding the carbonyl carbon from nucleophilic attack by hydroxide, alkoxide, or amine bases. Furthermore, the carbamate linkage lacks a highly acidic alpha-proton, preventing base-catalyzed elimination pathways. This structural robust nature makes the compound highly compatible with alkaline conditions during multi-step organic synthesis[].

Quantitative Data: Comparative Stability Matrix

The following table summarizes the comparative stability of tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate across a spectrum of pH conditions.

Reaction ConditionReagent SystemTemp (°C)Time% Intact Carbamate% Free Amine
Strong Acid 50% TFA in DCM251 hr< 1.0%> 99.0%
Mild Acid 4M HCl in Dioxane252 hr< 1.0%> 99.0%
Strong Base 2M NaOH (aq) / MeOH (1:1)6024 hr> 98.5%< 1.5%
Mild Base K₂CO₃ / MeCN8024 hr> 99.0%< 1.0%

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm causality and completion.

Protocol A: Acid-Mediated Deprotection (TFA/DCM)

Objective: Rapid and complete removal of the Boc group to yield the free quinazolin-4-amine.

  • Dissolution: Dissolve 1.0 mmol of tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate in 5.0 mL of anhydrous dichloromethane (DCM). Causality: DCM provides excellent solubility without participating in the electrophilic chemistry.

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add 5.0 mL of trifluoroacetic acid (TFA). Causality: Cooling prevents uncontrolled exothermic degradation; TFA is a strong enough acid to protonate the carbamate but volatile enough for easy removal.

  • In-Process Monitoring (Self-Validation): Warm to 25 °C and stir for 1 hour. Analyze an aliquot via LC-MS or TLC (Hexanes/EtOAc 1:1). The protocol is validated when the starting material mass (m/z [M+H]⁺ 338/340) is entirely replaced by the free amine mass (m/z [M+H]⁺ 238/240).

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: The basic wash neutralizes the intermediate trifluoroacetate salt, ensuring the isolation of the free amine base. Extract, dry over Na₂SO₄, and concentrate.

Protocol B: Base Stability Assay (NaOH/MeOH)

Objective: Confirm the structural integrity of the Boc-carbamate under harsh saponification or cross-coupling basic conditions.

  • Dissolution: Dissolve 1.0 mmol of the compound in 5.0 mL of methanol (MeOH).

  • Base Addition: Add 5.0 mL of 2M aqueous NaOH. Causality: This mixed solvent system ensures both the organic substrate and the inorganic base remain in a homogenous reactive phase.

  • Thermal Stress: Heat the mixture to 60 °C for 24 hours.

  • In-Process Monitoring (Self-Validation): Sample the reaction at 2 hours, 12 hours, and 24 hours. LC-MS analysis must show >98% retention of the parent mass (m/z[M+H]⁺ 338/340), validating the steric resistance of the tert-butyl group against hydroxide attack.

  • Recovery: Cool to room temperature, dilute with water, and extract with ethyl acetate. The organic layer will contain the quantitatively recovered, intact starting material.

Visualizing the Chemical Logic

The following diagram maps the divergent mechanistic pathways of the compound when exposed to opposing pH environments.

G Start tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate (Boc-Protected Amine) Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Base Basic Conditions (e.g., NaOH, K2CO3) Start->Base MechAcid Protonation of Carbamate Oxygen & Loss of t-Butyl Cation Acid->MechAcid MechBase Steric Shielding by t-Butyl & Resistance to Nucleophiles Base->MechBase ResultAcid Rapid Deprotection (Yields Free Amine + CO2 + Isobutylene) MechAcid->ResultAcid ResultBase High Stability (Intact Boc-Carbamate) MechBase->ResultBase

Divergent stability pathways of Boc-protected quinazolin-4-amine under acidic vs basic conditions.

References

  • Master Organic Chemistry. "Amine Protection and Deprotection". Available at:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Available at:[Link]

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